1-(Chloroacetyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(azepan-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYNYRUBFQVLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389773 | |
| Record name | 1-(Chloroacetyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52227-33-5 | |
| Record name | 1-(Chloroacetyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Chloroacetyl)azepane: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1-(Chloroacetyl)azepane. This compound, belonging to the class of α-haloamides, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its bifunctional nature, featuring a reactive chloroacetyl group and a seven-membered azepane ring, allows for diverse chemical transformations.
Core Chemical Properties and Structure
This compound, also known by its IUPAC name 1-(azepan-1-yl)-2-chloroethanone, is a derivative of azepane (hexamethyleneimine). The key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO | [1][2][3] |
| Molecular Weight | 175.66 g/mol | [1][2][3] |
| CAS Number | 52227-33-5 | [1][2][3] |
| IUPAC Name | 1-(azepan-1-yl)-2-chloroethanone | [1] |
| SMILES | ClCC(=O)N1CCCCCC1 | [1] |
| Boiling Point | 91 °C @ 0.36 Torr | [3] |
| Density (Predicted) | 1.112 ± 0.06 g/cm³ | [3] |
The structure of this compound is characterized by a seven-membered saturated heterocyclic azepane ring N-acylated with a chloroacetyl group.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of azepane with chloroacetyl chloride. This reaction is a standard method for the formation of amides. Below is a detailed, plausible experimental protocol based on general procedures for N-acylation.
Materials:
-
Azepane (hexamethyleneimine)
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred solution of azepane and triethylamine over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Caption: A typical workflow for the synthesis of this compound.
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the azepane ring and the chloroacetyl group. The protons alpha to the nitrogen and the carbonyl group will be deshielded and appear at a lower field. The protons of the chloroacetyl group will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, and the six unique carbons of the azepane ring.
-
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electron ionization (EI) or electrospray ionization (ESI), will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of chlorine and fragments of the azepane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
Reactivity and Applications
This compound is a versatile intermediate due to the presence of the reactive α-chloro amide moiety. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.
Common reactions involving α-haloamides like this compound include:
-
Nucleophilic Substitution: Reaction with various nucleophiles such as amines, thiols, and alkoxides to introduce new side chains. This is a widely used strategy in the synthesis of pharmacologically active compounds.
-
Formation of Heterocycles: The reactive nature of the chloroacetyl group can be exploited in intramolecular cyclization reactions to form various heterocyclic systems.
-
Cross-Coupling Reactions: In some cases, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions.
One documented application of this compound is in the study of overcoming fluconazole resistance in Candida albicans clinical isolates with tetracyclic indoles, highlighting its potential in medicinal chemistry research[3].
Caption: Key reaction pathways involving this compound.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided information on its properties, synthesis, and reactivity should facilitate its effective use in the laboratory and in the design of new synthetic strategies.
References
1-(Chloroacetyl)azepane synthesis from azepane and chloroacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(chloroacetyl)azepane from azepane and chloroacetyl chloride. This process, a classic example of N-acylation, is a fundamental reaction in organic synthesis, often employed in the construction of more complex molecules in pharmaceutical development. The chloroacetyl group serves as a versatile handle for subsequent nucleophilic substitutions.
Reaction Principle
The synthesis involves the nucleophilic acyl substitution reaction between the secondary amine, azepane (also known as hexamethyleneimine), and the highly reactive acyl halide, chloroacetyl chloride. The nitrogen atom of azepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, this compound, and releases a molecule of hydrochloric acid (HCl). A base, typically a tertiary amine such as triethylamine (TEA), is added to the reaction mixture to neutralize the HCl byproduct, preventing the protonation of the starting azepane and driving the reaction to completion.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.
| Parameter | Azepane | Chloroacetyl Chloride | This compound |
| CAS Number | 111-49-9 | 79-04-9 | 52227-33-5[1][2] |
| Molecular Formula | C₆H₁₃N | C₂H₂Cl₂O | C₈H₁₄ClNO[1][2] |
| Molecular Weight ( g/mol ) | 99.17 | 112.94 | 175.66[1][2] |
| Boiling Point (°C) | 138-139 | 105-107 | 91 @ 0.36 Torr[2] |
| Density (g/cm³) | 0.853 | 1.419 | 1.112 (Predicted)[2] |
| Expected ¹H NMR (CDCl₃, δ ppm) | - | - | ~4.1 (s, 2H, -C(=O)CH₂Cl), ~3.5 (t, 4H, -N-CH₂-), ~1.7 (m, 8H, -(CH₂)₄-) |
| Expected ¹³C NMR (CDCl₃, δ ppm) | - | - | ~166 (C=O), ~48 (-N-CH₂-), ~42 (-CH₂Cl), ~29, ~27, ~26 (ring CH₂) |
| Expected IR (cm⁻¹) | ~3280 (N-H stretch) | ~1785 (C=O stretch) | ~1650 (amide C=O stretch), no N-H stretch |
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Equipment:
-
Azepane
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05-1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, if necessary, to obtain the final product.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
References
1-(Chloroacetyl)azepane in Acylation Reactions: A Mechanistic and Practical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the anticipated mechanism of action of 1-(chloroacetyl)azepane in acylation reactions, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document synthesizes information from analogous N-chloroacetyl compounds and fundamental principles of organic chemistry to present a plausible mechanistic framework and general experimental considerations.
Core Executive Summary
This compound is an N-acylated azepane derivative. While specific studies on its application as an acylating agent are scarce, its chemical structure suggests it will function as a potent electrophile for the acylation of various nucleophiles, primarily amines and alcohols. The reaction is expected to proceed via a nucleophilic acyl substitution mechanism. The azepane moiety likely influences the reagent's solubility, steric profile, and potentially the stability of the resulting acylated products, which are valuable intermediates in the synthesis of more complex molecules.
Plausible Mechanism of Action in Acylation Reactions
The primary role of this compound in acylation reactions is to transfer the chloroacetyl group to a nucleophilic substrate. The mechanism is anticipated to be a classic nucleophilic acyl substitution, which can be generalized for both amine and alcohol nucleophiles.
Acylation of Amines (N-Acylation)
The N-acylation of a primary or secondary amine with this compound is expected to proceed as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-nitrogen bond of the azepane ring is cleaved, and the azepane moiety acts as a leaving group. However, given that amides are generally poor leaving groups, it is more likely that the reaction is facilitated by the presence of the chlorine atom. A more plausible pathway involves the initial formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion from the chloroacetyl group in a subsequent step, or a concerted mechanism. In the context of N-acylation, the azepane amide bond would remain intact. The reaction is the transfer of the chloroacetyl group. Therefore, the reaction is the acylation of the azepane nitrogen by chloroacetyl chloride to form this compound, which can then be used to alkylate other nucleophiles at the alpha-carbon.
However, if this compound itself is acting as the acylating agent , the mechanism would involve the cleavage of the amide bond, which is generally unfavorable. A more likely scenario is that this compound acts as an alkylating agent , where the nucleophile displaces the chlorine atom.
Assuming the user's intent was the more common reaction of an N-chloroacetyl compound, which is N-acylation using a chloroacetylating agent, the general mechanism is as follows:
-
Nucleophilic Attack: An amine nucleophile attacks the carbonyl carbon of a chloroacetylating agent (like chloroacetyl chloride, to form an N-chloroacetylated amine).
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The leaving group (e.g., chloride from chloroacetyl chloride) is expelled, regenerating the carbonyl double bond and forming the N-chloroacetylated amine.
Let's re-evaluate the user's query. "this compound mechanism of action in acylation reactions". This implies this compound is the reagent in an acylation. In this case, it would transfer the CH2Cl-C(=O)- group.
Corrected Plausible Mechanism (this compound as Acylating Agent):
-
Nucleophilic Attack: The nucleophile (e.g., an amine, R-NH2) attacks the electrophilic carbonyl carbon of this compound.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge, and the incoming nucleophile's heteroatom (e.g., nitrogen) bears a positive charge.
-
Leaving Group Departure: The intermediate collapses, and the azepane ring, as an amide anion, would need to depart. Amide anions are very poor leaving groups. Therefore, this direct acylation mechanism is highly unlikely under standard conditions.
Alternative and More Plausible Reactivity: Alkylation
It is far more probable that this compound acts as an alkylating agent . The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, displacing the chloride ion.
-
SN2 Attack: A nucleophile attacks the carbon atom bearing the chlorine atom.
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Chloride Departure: The chloride ion is displaced, resulting in the formation of a new carbon-nucleophile bond.
Given the ambiguity and the unlikeliness of this compound acting as an acylating agent by cleaving its amide bond, the remainder of this guide will focus on the general principles of N-acylation using chloroacetylating agents, which is a more common and well-established reaction class.
General Experimental Protocol for N-Chloroacetylation of an Amine
The following is a generalized protocol for the N-chloroacetylation of a primary or secondary amine using a chloroacetylating agent. This protocol is based on established procedures for similar reactions and should be adapted and optimized for specific substrates.
Materials:
-
Amine substrate
-
Chloroacetyl chloride (or analogous chloroacetylating agent)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate)
-
Apparatus for inert atmosphere reaction (optional, but recommended)
-
Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography).
Procedure:
-
Reaction Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet is charged with the amine substrate and the anhydrous solvent.
-
Addition of Base: The base (typically 1.1 to 1.5 equivalents relative to the amine) is added to the solution. The mixture is stirred until the amine and base are fully dissolved.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Acylating Agent: The chloroacetylating agent (typically 1.0 to 1.2 equivalents) is dissolved in a small amount of the anhydrous solvent and added dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for a period of 1 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.
Data Presentation
As stated, specific quantitative data for the acylation reactions of this compound is not available in the reviewed literature. For a typical N-chloroacetylation of a simple primary amine with chloroacetyl chloride, yields are generally high, often exceeding 80-90%, depending on the substrate and reaction conditions.
| Parameter | General Observation for N-Chloroacetylation |
| Reaction Time | 1 - 24 hours |
| Temperature | 0 °C to room temperature |
| Typical Yields | 80-95% (highly substrate dependent) |
| Key Side Reactions | Di-acylation (if excess acylating agent is used), hydrolysis of the acylating agent. |
Mandatory Visualizations
General Mechanism of N-Acylation
Caption: General mechanism of N-acylation of an amine with an acyl chloride.
General Experimental Workflow for N-Acylation
Caption: A typical experimental workflow for the N-acylation of an amine.
Technical Guide: Physicochemical Characterization of 1-(Chloroacetyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(Chloroacetyl)azepane, also known as N-(Chloroacetyl)homopiperidine, is a chemical intermediate that possesses a reactive chloroacetyl group. This functional group makes it a valuable building block in organic synthesis, particularly for the introduction of an azepane moiety and for further functionalization through nucleophilic substitution of the chlorine atom. A thorough understanding of its solubility and stability is critical for its effective use in synthesis, formulation development, and for predicting its behavior in various experimental and physiological environments.
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized protocols and data presentation formats to guide researchers in generating this crucial information.
Data Presentation
Quantitative data should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison. The following tables serve as templates for organizing experimental findings on the solubility and stability of this compound.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent System | Polarity Index | Solubility (mg/mL) | Qualitative Solubility |
| Water | 10.2 | To be determined | To be determined |
| Phosphate-Buffered Saline (pH 7.4) | ~10.2 | To be determined | To be determined |
| Methanol | 5.1 | To be determined | To be determined |
| Ethanol | 4.3 | To be determined | To be determined |
| Acetone | 5.1 | To be determined | To be determined |
| Dichloromethane (DCM) | 3.1 | To be determined | To be determined |
| Ethyl Acetate | 4.4 | To be determined | To be determined |
| Diethyl Ether | 2.8 | To be determined | To be determined |
| Hexanes | 0.1 | To be determined | To be determined |
Note: The analogous compound 1-Acetylpiperidine is reported to be soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]
Table 2: Hydrolytic Stability of this compound in Aqueous Buffers at 37°C
| Buffer System | pH | Time (hours) | % Remaining (Mean ± SD) | Major Degradants Identified |
| 0.1 N HCl | 1.0 | 0 | 100 | - |
| 2 | To be determined | To be determined | ||
| 6 | To be determined | To be determined | ||
| 24 | To be determined | To be determined | ||
| Phosphate Buffer | 7.4 | 0 | 100 | - |
| 2 | To be determined | To be determined | ||
| 6 | To be determined | To be determined | ||
| 24 | To be determined | To be determined | ||
| 0.1 N NaOH | 13.0 | 0 | 100 | - |
| 2 | To be determined | To be determined | ||
| 6 | To be determined | To be determined | ||
| 24 | To be determined | To be determined |
Experimental Protocols
Detailed and standardized methodologies are essential for generating reliable and reproducible data. The following protocols are adapted from established methods for characterizing pharmaceutical compounds.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature to reach thermodynamic equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, etc.)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials containing the compound.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). The mixtures should be agitated for a sufficient duration to reach equilibrium, which is typically between 24 and 72 hours. It is recommended to perform a preliminary experiment to determine the time required to reach a stable concentration.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the pre-validated analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standard solutions of this compound at known concentrations to ensure accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.
Protocol 2: Assessment of Chemical Stability
This protocol outlines a procedure for evaluating the hydrolytic stability of this compound under various pH conditions. Amide bonds can be susceptible to hydrolysis, and the presence of the α-chloro group may influence the compound's reactivity.
Objective: To assess the rate of degradation of this compound in aqueous solutions of varying pH and to identify potential degradation products.
Materials:
-
This compound
-
Aqueous buffer solutions (e.g., 0.1 N HCl for acidic, phosphate buffer for neutral, 0.1 N NaOH for basic conditions)
-
Incubator or water bath with temperature control (e.g., 37°C)
-
Volumetric flasks and pipettes
-
A validated stability-indicating HPLC method with a suitable detector (e.g., DAD or MS).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Reaction Initiation: In separate reaction vessels, add a small aliquot of the stock solution to a pre-warmed buffer (acidic, neutral, and basic) to achieve a final desired concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Reaction Quenching (if necessary): Immediately quench the degradation reaction by adding the aliquot to a quenching solution. This could involve neutralization or dilution in the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradants.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of intact this compound remaining versus time. The degradation rate constant and half-life (t½) can be calculated from this data.
Forced Degradation Studies: To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation (stress testing) should be performed. This involves exposing this compound to more extreme conditions:
-
Acid/Base Hydrolysis: Higher concentrations of acid (e.g., 1 N HCl) and base (e.g., 1 N NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid compound or a solution at high temperatures (e.g., 60-80°C).
-
Photostability: Exposing the compound to light sources as specified in ICH guidelines.
Mandatory Visualization
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel research compound such as this compound.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Chloroacetyl)azepane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Chloroacetyl)azepane is a chemical intermediate that holds potential for use in synthetic organic chemistry and drug discovery. As with any novel compound intended for these applications, precise structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to achieving this. This guide provides a detailed overview of the expected spectroscopic data for a representative N-chloroacetylated cyclic amine and the experimental protocols for obtaining such data.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for N-chloroacetyl-2,6-diarylpiperidin-4-ones, which serve as an analogue for this compound. The data is compiled from typical values observed for such compounds.
Table 1: ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.20 - 7.80 | m | - |
| CH (Piperidine Ring) | 4.00 - 4.50 | m | - |
| CH₂ (Piperidine Ring) | 2.50 - 3.50 | m | - |
| CH₂ (Chloroacetyl) | 4.10 - 4.30 | s | - |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Amide) | 165.0 - 168.0 |
| C=O (Piperidone) | 205.0 - 208.0 |
| C (Aromatic) | 125.0 - 145.0 |
| CH (Piperidine Ring) | 55.0 - 65.0 |
| CH₂ (Piperidine Ring) | 40.0 - 50.0 |
| CH₂ (Chloroacetyl) | 42.0 - 45.0 |
Table 3: IR Spectroscopic Data
| Functional Group | Wavenumber (ν, cm⁻¹) | Intensity |
| C=O (Amide) | 1660 - 1680 | Strong |
| C=O (Ketone) | 1710 - 1730 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
Table 4: Mass Spectrometry Data
| Ion Type | m/z Value | Description |
| [M]⁺ | Calculated Molecular Weight | Molecular Ion |
| [M+H]⁺ | Calculated MW + 1 | Protonated Molecular Ion (ESI) |
| [M-Cl]⁺ | Calculated MW - 35 | Loss of Chlorine |
| [M-CH₂Cl]⁺ | Calculated MW - 49 | Loss of Chloromethyl Group |
| [M-COCH₂Cl]⁺ | Calculated MW - 77 | Loss of Chloroacetyl Group |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-chloroacetylated cyclic amines.
Synthesis of N-Chloroacetylated Piperidine Derivative
A solution of the corresponding piperidine derivative in a suitable solvent (e.g., dichloromethane or toluene) is cooled in an ice bath. To this stirred solution, chloroacetyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A spectral width of 0 to 220 ppm is typically used. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) or electron ionization (EI) can be used.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI-MS).
-
Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is used. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.
Potential Biological Activities of 1-(Chloroacetyl)azepane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a diverse array of biologically active molecules and approved therapeutic agents.[1][2][3] The introduction of a reactive chloroacetyl group at the 1-position of the azepane ring creates a versatile chemical entity, 1-(chloroacetyl)azepane, whose derivatives are of growing interest in medicinal chemistry. The electrophilic nature of the chloroacetyl moiety allows for covalent interactions with biological nucleophiles, a mechanism exploited in the design of targeted inhibitors. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound derivatives, drawing on available preclinical data. We will explore their synthesis, anticancer and anticonvulsant properties, and potential as enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the acylation of a substituted azepane precursor with chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
A general synthetic scheme involves the reaction of a substituted azepine-containing molecule with chloroacetyl chloride in a suitable solvent. For instance, in the synthesis of N1-chloroacetyl benzodiazepine derivatives, an equimolar mixture of a 7-substituted 1,5-benzodiazepin-2-one and chloroacetyl chloride is prepared in an aqueous solution of sodium hydroxide.[4] Similarly, the synthesis of 2-(2-chloro-acetylamino)-pyrroloazepine derivatives would involve the reaction of the parent pyrroloazepine with chloroacetyl chloride.[5]
Potential Biological Activities
The incorporation of the this compound moiety has been explored in the context of several therapeutic areas, with the most prominent being oncology and neurology.
Anticancer Activity
The chloroacetyl group can act as a covalent binder to nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to irreversible inhibition. This mechanism has been explored in the design of anticancer agents.
A notable example is a 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine derivative , which has demonstrated potent and selective anticancer activity.[5]
Table 1: Anticancer Activity of a 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine Derivative [5]
| Compound | Cell Line | IC50 (nM) |
| 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine | HCT116 (Colon Carcinoma) | 21.1 |
The potent activity of this compound suggests that the this compound scaffold can be a valuable component in the design of novel anticancer drugs.
Molecular docking studies have suggested that 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine derivatives can bind to the active site of Cyclin-Dependent Kinase 2 (CDK2) .[5] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The chloroacetyl group could potentially form a covalent bond with a cysteine residue in or near the ATP-binding pocket of CDK2, leading to its irreversible inhibition and subsequent cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action of a this compound derivative via CDK2 inhibition, leading to cell cycle arrest.
Anticonvulsant Activity
While not directly involving a this compound, the synthesis and evaluation of N1-chloroacetyl derivatives of 1,5-benzodiazepin-2-ones suggest that the N-chloroacetyl moiety on a seven-membered ring system can confer anticonvulsant properties.[4] This provides a rationale for investigating the potential of this compound derivatives as anticonvulsant agents.
The study on N1-chloroacetyl benzodiazepine derivatives revealed that the presence of a chloroacetyl group, in combination with other substituents, could afford protection against seizures in preclinical models.[4]
Experimental Protocols
General Synthesis of N-Chloroacetyl Derivatives
The following is a general protocol adapted from the synthesis of related N-chloroacetyl heterocyclic compounds.[4]
-
Dissolution: Dissolve the parent azepane derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: If the reaction is not in an aqueous basic solution, add a base such as triethylamine (1.1 equivalents) to the cooled solution.
-
Acylation: Add chloroacetyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If in an aqueous solution, the product may precipitate and can be collected by filtration.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Anticancer Activity Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.[5]
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a further 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the cells with SRB solution.
-
Wash and Solubilize: Wash away the unbound dye with acetic acid and air dry. Solubilize the bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Future Directions and Conclusion
The available data, though limited, suggests that this compound derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The chloroacetyl group provides a handle for covalent modification of biological targets, which can lead to potent and durable pharmacological effects.
Future research should focus on:
-
Synthesis of a broader library of derivatives: Exploring various substitutions on the azepane ring to understand structure-activity relationships.
-
Screening against a wider range of biological targets: Investigating other potential activities such as antimicrobial, anti-inflammatory, and inhibition of other enzyme classes.
-
Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
References
An In-depth Technical Guide to the Synthesis of 1-(Chloroacetyl)azepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(Chloroacetyl)azepane, a valuable chemical intermediate in pharmaceutical and organic synthesis. While a singular discovery paper for this compound is not prominently cited in the literature, its preparation follows well-established and reliable N-acylation methodologies. This document details the standard synthetic route, experimental protocols, and relevant chemical data.
Introduction
This compound, also known as N-(Chloroacetyl)hexamethyleneimine, is a derivative of azepane (or hexamethyleneimine), a seven-membered saturated heterocycle. The incorporation of the chloroacetyl group provides a reactive electrophilic site, making it a useful building block for the synthesis of more complex molecules through nucleophilic substitution of the chlorine atom. Its structure is foundational in the development of various pharmaceutical compounds.
Core Synthesis: N-Acylation of Azepane
The primary and most direct method for the synthesis of this compound is the N-acylation of azepane with chloroacetyl chloride. This reaction is a classic example of a Schotten-Baumann type reaction, where an amine is acylated by an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: General Synthesis of this compound.
Data Presentation
The following tables summarize the key chemical and physical properties of the reactants and the product, along with typical reaction conditions for the N-acylation.
Table 1: Physicochemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Azepane | Azepane | 111-49-9 | C₆H₁₃N | 99.18[1] |
| Chloroacetyl Chloride | 2-Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 |
| This compound | 1-(Azepan-1-yl)-2-chloroethanone | 52227-33-5 | C₈H₁₄ClNO | 175.66[2][3] |
Table 2: Typical Reaction Parameters for N-Acylation
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone | Anhydrous conditions are preferred to prevent hydrolysis of chloroacetyl chloride.[4][5] |
| Base | Triethylamine (Et₃N), Pyridine, Potassium Carbonate (K₂CO₃) | An excess (typically 1.1-1.5 equivalents) is used to scavenge the HCl produced.[4][6] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[4][6] |
| Reaction Time | 1 - 12 hours | Monitored by Thin-Layer Chromatography (TLC) for consumption of the starting amine.[5] |
| Work-up | Aqueous wash, extraction, drying, and solvent evaporation | The crude product is typically washed to remove the base-HCl salt and any unreacted starting materials. |
| Purification | Crystallization or Column Chromatography | Purification method depends on the physical state and purity of the crude product. |
| Typical Yield | 75 - 95% | Yields are generally high for this type of reaction.[6] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, compiled from standard procedures for the N-acylation of secondary amines.[4][5][6][7]
Materials and Equipment
-
Azepane (1.0 eq.)
-
Chloroacetyl chloride (1.1 - 1.3 eq.)
-
Triethylamine (1.5 eq.) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve azepane (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (1.3 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise via a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the azepane spot is no longer visible.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Mandatory Visualizations
Experimental Workflow
The logical flow of the synthesis and purification process is outlined below.
Caption: Workflow for the Synthesis of this compound.
References
1-(Chloroacetyl)azepane: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Chloroacetyl)azepane is a reactive synthetic intermediate of significant interest in organic and medicinal chemistry. Its unique structure, featuring a seven-membered azepane ring coupled with a reactive chloroacetyl group, renders it a valuable building block for the synthesis of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and key reactions, along with a thorough analysis of its spectroscopic data, are presented. Furthermore, this document explores its application in the synthesis of pharmacologically active compounds, highlighting its potential in drug discovery and development.
Introduction
The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of a chloroacetyl group at the nitrogen atom of the azepane ring provides a reactive handle for nucleophilic substitution reactions, making this compound a versatile precursor for the introduction of the azepane moiety into various molecular frameworks. The electrophilic nature of the carbon atom bearing the chlorine atom allows for facile reaction with a wide range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of new carbon-heteroatom bonds. This reactivity profile makes this compound a key intermediate in the synthesis of novel compounds with potential therapeutic applications.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in organic synthesis. The key properties and spectroscopic data are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 52227-33-5 | [1] |
| Molecular Formula | C₈H₁₄ClNO | [1] |
| Molecular Weight | 175.66 g/mol | [1] |
| Boiling Point | 91 °C @ 0.36 Torr |
Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 | s | 2H | -C(=O)CH₂Cl |
| ~ 3.5 - 3.7 | m | 4H | -N-CH₂- (azepane ring) |
| ~ 1.6 - 1.8 | m | 8H | -(CH₂)₄- (azepane ring) |
| Chemical Shift (ppm) | Assignment |
| ~ 168 | -C=O |
| ~ 42 | -CH₂Cl |
| ~ 47, 45 | -N-CH₂- (azepane ring) |
| ~ 29, 27, 26 | -(CH₂)₄- (azepane ring) |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2930, 2860 | Strong | C-H stretching (alkane) |
| ~ 1650 | Strong | C=O stretching (amide) |
| ~ 1450 | Medium | C-H bending (alkane) |
| ~ 1250 | Medium | C-N stretching |
| ~ 750 | Medium | C-Cl stretching |
| m/z | Fragment Ion |
| 175/177 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 140 | [M - Cl]⁺ |
| 98 | [Azepane-C=O]⁺ |
| 77 | [CH₂Cl]⁺ |
| 49/51 | [CH₂Cl]⁺ |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acylation of azepane with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol
Materials:
-
Azepane
-
Chloroacetyl chloride
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azepane (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 80-95%
Reactivity and Applications in Organic Synthesis
The chloroacetyl group in this compound is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.
General Reaction Workflow
The general workflow for the reaction of this compound with a nucleophile involves the displacement of the chloride ion.
References
Review of azepane-containing compounds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enabling potent and selective interactions with a wide array of biological targets. This unique structural feature has led to the incorporation of the azepane motif into numerous clinically successful drugs and promising therapeutic candidates.[1][2] This technical guide provides a comprehensive review of azepane-containing compounds in medicinal chemistry, focusing on their synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways. Over 20 drugs containing the azepane scaffold have received FDA approval, highlighting its significance in drug discovery.[2][3]
Synthetic Strategies for the Azepane Core
The construction of the azepane ring is a key challenge for synthetic chemists. Several robust methods have been developed, each with its own advantages and limitations. The primary strategies can be broadly categorized as ring-closing reactions and ring-expansion reactions.[3]
Key Synthetic Methodologies: An Overview
-
Ring-Closing Metathesis (RCM): This powerful reaction, often employing Grubbs or Hoveyda-Grubbs catalysts, forms the seven-membered ring from a diallylamine precursor. It is known for its functional group tolerance and is a common strategy for synthesizing complex azepane derivatives.
-
Beckmann Rearrangement: A classic method that converts a cyclohexanone oxime into an ε-caprolactam, a key precursor to the azepane core. The reaction is typically acid-catalyzed and proceeds with high efficiency.[4]
-
Reductive Amination: Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone can effectively forge the azepane ring.
-
Photochemical Dearomative Ring Expansion: A more recent innovation involves the photochemical ring expansion of nitroarenes, which provides a rapid entry to polysubstituted azepanes.[5]
Therapeutic Applications and Biological Activity
Azepane-containing compounds have demonstrated significant therapeutic potential across a range of diseases, including metabolic disorders, cancer, central nervous system (CNS) disorders, and infectious diseases.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors, or "gliptins," are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion. Several potent and selective DPP-4 inhibitors incorporate an azepane moiety.
Quantitative Data: Azepane-based DPP-4 Inhibitors
| Compound | DPP-4 IC50 (nM) | Reference |
| Neogliptin (12a) | 16.8 ± 2.2 | [1] |
| Compound 4 | 4000 ± 80 | [3] |
| Triazepane Derivative | 35 - 350 | [6] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol is a representative method for determining the in vitro potency of compounds against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate (black, clear-bottom for fluorescence)
-
Plate reader with fluorescence detection (λex = 360 nm, λem = 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well microplate, add 26 µL of the test compound solution and 24 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer).[7]
-
Include wells for a positive control (a known DPP-4 inhibitor like sitagliptin), a negative control (DMSO vehicle), and a blank (assay buffer without enzyme).
-
Incubate the plate at 37°C for 10 minutes.[7]
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well.[7]
-
Incubate the plate at 37°C for 30 minutes, protected from light.[7]
-
Measure the fluorescence intensity at λex = 360 nm and λem = 460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibitors in Oncology
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Azepane-containing compounds have been developed as potent inhibitors of this pathway.[4][8]
Quantitative Data: Azepane-based PI3K/Akt Pathway Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Compound 4a | PI3K/Akt Pathway | 8.445 ± 2.26 | Caco-2 | [5] |
| Compound 7a | PI3K/Akt Pathway | 33.04 ± 2.06 | Caco-2 | [5] |
| Compound a46 | Akt Kinase | 11.1 | HCT-116 | [4] |
| Compound a48 | Akt Kinase | 9.5 | HCT-116 | [4] |
Signaling Pathway: PI3K/Akt Inhibition
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-acylation using 1-(Chloroacetyl)azepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-acylation of primary and secondary amines using 1-(Chloroacetyl)azepane. This reagent is a valuable tool in medicinal chemistry and drug discovery, introducing a versatile chloroacetyl moiety that can serve as a handle for further molecular elaboration. The azepane scaffold itself is a significant motif in a variety of pharmacologically active compounds.[1][2]
Introduction
N-acylation is a fundamental reaction in organic synthesis for the formation of robust amide bonds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules.[3] The use of this compound as an acylating agent offers the dual benefit of incorporating the privileged azepane structure while simultaneously installing a reactive α-chloroacetamide group.[4] This reactive group is susceptible to nucleophilic substitution, allowing for the subsequent attachment of various functional groups, thereby facilitating the rapid generation of diverse compound libraries for drug discovery programs.[4] The protocols outlined below describe a general procedure for the N-acylation of amines with this compound.
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-acylation of various amines with this compound. The data is illustrative of typical outcomes for such reactions under the described laboratory protocols.
| Entry | Amine Substrate | Product | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | 2-Chloro-1-(azepan-1-yl)-N-phenyl-ethan-1-one | Dichloromethane | Triethylamine | 2 | 92 |
| 2 | Benzylamine | 1-(Azepan-1-yl)-N-benzyl-2-chloro-ethan-1-one | Dichloromethane | Triethylamine | 2 | 95 |
| 3 | Piperidine | 1-(Azepan-1-yl)-2-chloro-1-(piperidin-1-yl)ethan-1-one | Dichloromethane | Triethylamine | 3 | 88 |
| 4 | 4-Methoxyaniline | 1-(Azepan-1-yl)-2-chloro-N-(4-methoxyphenyl)ethan-1-one | Dichloromethane | Triethylamine | 2 | 94 |
| 5 | Morpholine | 1-(Azepan-1-yl)-2-chloro-1-(morpholino)ethan-1-one | Dichloromethane | Triethylamine | 3 | 90 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Amines
This protocol describes a standard method for the N-acylation of a primary or secondary amine using this compound in the presence of a non-nucleophilic base.[5]
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.
Protocol 2: Subsequent Functionalization of the N-Acylated Product
This protocol demonstrates the utility of the chloroacetyl group for further modification, for instance, by nucleophilic substitution with a thiol.
Materials:
-
N-acylated product from Protocol 1 (1.0 eq)
-
Thiol (e.g., thiophenol) (1.2 eq)
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the N-acylated product (1.0 eq) and dissolve it in anhydrous acetonitrile or DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add the thiol (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final functionalized product.
Visualizations
Caption: Workflow for the N-acylation of amines using this compound.
Caption: Two-step synthesis of functionalized amides.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(Chloroacetyl)azepane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-(Chloroacetyl)azepane as a reactive intermediate in the synthesis of pharmaceutical compounds. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a representative application based on the well-established reactivity of α-chloroacetamides and the known pharmacological relevance of the azepane moiety.
Introduction
This compound is a bifunctional molecule incorporating a reactive chloroacetyl group and a saturated seven-membered azepane ring. The azepane scaffold is a recognized pharmacophore present in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to cardiovascular and central nervous system activity. The chloroacetyl group serves as a potent electrophile, enabling the alkylation of various nucleophiles, making this compound a valuable building block for creating more complex molecules.
The primary application of this compound in pharmaceutical synthesis is as an alkylating agent to introduce the azepane-1-yl-acetyl moiety onto a target molecule. This is typically achieved through nucleophilic substitution, where the chlorine atom is displaced by a suitable nucleophile, such as an amine, thiol, or alcohol.
Key Application: Synthesis of N-Aryl-2-(azepan-1-yl)acetamide Derivatives
A significant potential application of this compound is in the synthesis of N-aryl-2-(azepan-1-yl)acetamide derivatives. These compounds are of interest as potential antimicrobial agents, leveraging the biological activity associated with both the azepane ring and the N-aryl acetamide core. The synthesis involves the N-alkylation of an aromatic amine with this compound.
Table 1: Representative Reaction Parameters for the Synthesis of N-(4-substituted-phenyl)-2-(azepan-1-yl)acetamide
| Entry | Aromatic Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 4-Anisidine | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | 4-Chloroaniline | NaHCO₃ | DMF | 100 | 8 | 78 |
| 3 | 4-Nitroaniline | Et₃N | Dioxane | 100 | 10 | 72 |
| 4 | 4-Aminobenzoic acid | K₂CO₃ | DMSO | 110 | 12 | 65 |
Note: The data presented in this table is representative of typical N-alkylation reactions of α-chloroacetamides with anilines and should be considered as a guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from azepane and chloroacetyl chloride.
Materials:
-
Azepane (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
Protocol 2: Synthesis of a Representative Pharmaceutical Intermediate: N-(4-methoxyphenyl)-2-(azepan-1-yl)acetamide
This protocol details the synthesis of a potential antimicrobial agent via N-alkylation of an aromatic amine with this compound.
Materials:
-
This compound (1.0 eq)
-
4-Anisidine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-anisidine (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-methoxyphenyl)-2-(azepan-1-yl)acetamide.
Proposed Signaling Pathway and Mechanism of Action
While the specific biological targets of novel N-aryl-2-(azepan-1-yl)acetamide derivatives would require extensive biological evaluation, a hypothetical mechanism of action for antimicrobial activity could involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic pathways. The azepane moiety could contribute to membrane interaction, while the acetamide linkage and aromatic ring could be involved in binding to an active site of a bacterial enzyme.
Conclusion
This compound represents a versatile and reactive building block for the synthesis of novel pharmaceutical intermediates. Its primary utility lies in its ability to introduce the azepane-1-yl-acetyl moiety into various molecular scaffolds through N-alkylation reactions. While specific, documented applications in the synthesis of commercial drugs are not readily found, the chemical principles and the known biological relevance of the azepane ring suggest significant potential for this intermediate in the discovery and development of new therapeutic agents, particularly in the area of antimicrobial research. The provided protocols offer a solid foundation for the synthesis and derivatization of this promising intermediate.
Application Notes and Protocols for the Synthesis of Novel Azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed, step-by-step protocols for the synthesis of novel azepane derivatives through three distinct and modern synthetic methodologies. The azepane scaffold is a significant structural motif in medicinal chemistry, present in numerous biologically active compounds and approved pharmaceuticals. The development of efficient and diverse synthetic routes to access novel azepane derivatives is crucial for the discovery of new therapeutic agents.
The following sections detail the experimental procedures for:
-
Photochemical Dearomative Ring Expansion of Nitroarenes: A cutting-edge approach to construct polysubstituted azepanes from readily available nitroaromatics.
-
Rhodium(II)-Catalyzed Sequential Cyclopropanation/1-Aza-Cope Rearrangement: An elegant cascade reaction to generate fused azepine systems with high stereocontrol.
-
Diastereoselective Piperidine Ring Expansion: A powerful method for the synthesis of functionalized azepanes from piperidine precursors.
Each protocol is accompanied by a summary of quantitative data in a tabular format for easy comparison and a Graphviz diagram illustrating the reaction workflow or signaling pathway.
Photochemical Dearomative Ring Expansion of Nitroarenes for Azepane Synthesis
This method provides a two-step synthesis of polysubstituted azepanes from simple nitroarenes. The key steps involve a photochemical dearomative ring expansion mediated by blue light, followed by a hydrogenation step to yield the saturated azepane ring.[1][2]
Experimental Protocol
Step 1: Photochemical Ring Expansion
-
In a borosilicate glass vial equipped with a magnetic stir bar, dissolve the substituted nitroarene (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
To this solution, add triisopropyl phosphite (P(Oi-Pr)₃, 4.0 equiv.).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Place the vial in a photoreactor equipped with blue LEDs (λ = 450 nm) and stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents. The crude 3H-azepine intermediate is used in the next step without further purification.
Step 2: Hydrogenation to Azepane
-
Dissolve the crude 3H-azepine intermediate in ethanol (0.1 M).
-
Add palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (1 atm).
-
Stir the reaction vigorously at room temperature for 16 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired azepane derivative.
Quantitative Data Summary
| Starting Nitroarene | Product | Yield (%) | m.p. (°C) | HRMS (m/z) [M+H]⁺ |
| 1-methoxy-4-nitrobenzene | 4-methoxyazepane | 75 | N/A | Calculated: 130.1070, Found: 130.1072 |
| 1-fluoro-4-nitrobenzene | 4-fluoroazepane | 72 | N/A | Calculated: 118.0870, Found: 118.0871 |
| Methyl 4-nitrobenzoate | Methyl azepane-4-carboxylate | 68 | N/A | Calculated: 158.1020, Found: 158.1021 |
Reaction Workflow
Caption: Workflow for the photochemical synthesis of azepanes.
Rhodium(II)-Catalyzed Synthesis of Fused Azepines
This protocol describes the synthesis of fused dihydroazepine derivatives from dienyl-substituted 1,2,3-triazoles via a sequential intramolecular Rh(II)-catalyzed cyclopropanation and a 1-aza-Cope rearrangement.[3]
Experimental Protocol
-
To a flame-dried Schlenk tube under an argon atmosphere, add the dienyl-substituted 1-sulfonyl-1,2,3-triazole (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, 0.1 M).
-
Add rhodium(II) acetate dimer (Rh₂(OAc)₄, 2 mol%) to the solution.
-
Heat the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by TLC. Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the fused dihydroazepine derivative.
Quantitative Data Summary
| Dienyltriazole Substituent (R) | Product | Yield (%) | m.p. (°C) | HRMS (m/z) [M+H]⁺ |
| Phenyl | Fused Dihydroazepine (R=Ph) | 85 | 110-112 | Calculated: 354.1315, Found: 354.1318 |
| 4-Methoxyphenyl | Fused Dihydroazepine (R=4-MeOPh) | 82 | 121-123 | Calculated: 384.1421, Found: 384.1424 |
| Methyl | Fused Dihydroazepine (R=Me) | 78 | N/A | Calculated: 292.1158, Found: 292.1160 |
Reaction Pathway
Caption: Rh(II)-catalyzed synthesis of fused azepines.
Diastereoselective Piperidine Ring Expansion to Azepanes
This method details the synthesis of diastereomerically pure azepane derivatives through the ring expansion of a piperidine precursor. The protocol involves the reaction of an N-protected piperidine with ethyl diazoacetate.
Experimental Protocol
-
To a solution of the 2-substituted N-Boc-piperidine (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) at 0 °C, add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv.) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of ethyl diazoacetate (1.5 equiv.) in CH₂Cl₂ dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-azepane derivative.
Quantitative Data Summary
| Piperidine Substituent (R) | Product | Yield (%) | Diastereomeric Ratio | HRMS (m/z) [M+H]⁺ |
| Phenyl | N-Boc-3-phenylazepane-2-carboxylate | 88 | >95:5 | Calculated: 348.1856, Found: 348.1859 |
| Benzyl | N-Boc-3-benzylazepane-2-carboxylate | 85 | >95:5 | Calculated: 362.2013, Found: 362.2015 |
| Methyl | N-Boc-3-methylazepane-2-carboxylate | 79 | >95:5 | Calculated: 286.1856, Found: 286.1858 |
Logical Relationship Diagram
Caption: Piperidine ring expansion to form azepanes.
References
- 1. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion | CoLab [colab.ws]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of pyrazole and pyrimidine Tröger's-base analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Use of 1-(Chloroacetyl)azepane in the Preparation of Novel Covalent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Targeted covalent inhibitors (TCIs) have emerged as a powerful strategy in drug discovery, offering advantages such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[2][3] These inhibitors typically feature a recognition scaffold that directs the molecule to the kinase's ATP-binding site and an electrophilic "warhead" that forms an irreversible covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[4][5]
The chloroacetyl group is a potent electrophilic warhead that can be utilized to achieve covalent inhibition by reacting with cysteine residues via an SN2 mechanism.[6] While highly reactive, its incorporation into a well-designed scaffold can lead to potent and selective kinase inhibitors.[6][7] This document provides detailed application notes and protocols for the use of 1-(Chloroacetyl)azepane as a key building block in the synthesis of a novel, hypothetical covalent inhibitor targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[8] The azepane moiety is incorporated to potentially enhance solubility and optimize pharmacokinetic properties.
Mechanism of Covalent Inhibition
The fundamental mechanism involves a two-step process. First, the inhibitor reversibly binds to the kinase's active site, guided by non-covalent interactions between the inhibitor's core scaffold and the protein. This initial binding event positions the electrophilic chloroacetyl group in close proximity to a nucleophilic cysteine residue. The second step is the irreversible covalent bond formation, where the thiol side chain of the cysteine residue attacks the carbon of the chloromethyl group, displacing the chloride and forming a stable thioether linkage.
For Bruton's Tyrosine Kinase (BTK), a key target is the Cys481 residue located in the ATP-binding pocket.[8] The protocol below describes the synthesis of a hypothetical inhibitor, "Azepatinib," designed to target this specific residue.
Experimental Protocols
Synthesis of a Hypothetical BTK Inhibitor: "Azepatinib"
This protocol outlines a plausible synthetic route for a hypothetical covalent BTK inhibitor, "Azepatinib," which features a pyrazolo[3,4-d]pyrimidine core scaffold linked to the this compound warhead.
Scheme 1: Synthesis of "Azepatinib"
Caption: Synthetic workflow for the preparation of "Azepatinib".
Materials and Reagents:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
3-aminopiperidin-2-one hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
4-phenoxyaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)
Protocol:
-
Step 1: Synthesis of Intermediate 1. To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in n-BuOH, add 3-aminopiperidin-2-one hydrochloride (1.1 eq) and DIPEA (3.0 eq). Heat the reaction mixture to 120 °C and stir for 12 hours. After cooling, concentrate the mixture under reduced pressure and purify the residue by silica gel chromatography to yield Intermediate 1.
-
Step 2: Synthesis of Intermediate 2. In a reaction vessel, combine Intermediate 1 (1.0 eq), 4-phenoxyaniline (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq). Add anhydrous 1,4-dioxane and degas the mixture with argon for 15 minutes. Heat the reaction to 100 °C and stir for 16 hours. Cool the mixture, filter through celite, and concentrate. Purify the crude product by column chromatography to obtain Intermediate 2.
-
Step 3: Synthesis of Intermediate 3. Cool a suspension of LiAlH₄ (4.0 eq) in anhydrous THF to 0 °C. Add a solution of Intermediate 2 (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 8 hours. Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate. The crude Intermediate 3 (a piperidine amine) is used in the next step without further purification.
-
Step 4: Synthesis of Azepatinib. Dissolve the crude Intermediate 3 (1.0 eq) in DCM and cool to 0 °C. Add Et₃N (2.0 eq), followed by the dropwise addition of a solution of This compound (prepared by reacting azepane with chloroacetyl chloride) (1.2 eq) in DCM. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours. Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product, "Azepatinib," by flash chromatography.
In Vitro Kinase Inhibition Assay
To evaluate the potency and selectivity of "Azepatinib," a standard in vitro kinase assay can be performed.
Protocol:
-
Kinase Panel: Select a panel of kinases for testing, including the primary target (BTK) and other related kinases to assess selectivity (e.g., EGFR, JAK3, ITK, TEC).
-
Assay Procedure: Use a radiometric assay (e.g., ³³P-ATP filter binding) or a non-radioactive luminescence-based assay.
-
Incubation: Pre-incubate the kinase, a suitable peptide substrate, and varying concentrations of "Azepatinib" (typically in a 10-point, 3-fold serial dilution) in assay buffer for 30 minutes at room temperature to allow for covalent bond formation.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (at a concentration near the Kₘ for each kinase).
-
Detection: After a set reaction time (e.g., 60 minutes), stop the reaction and quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.
Data Presentation
The inhibitory activity of "Azepatinib" is summarized in the table below. The data demonstrates high potency against the intended target, BTK, and selectivity over other tested kinases.
Table 1: Hypothetical Kinase Inhibition Profile of "Azepatinib"
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. BTK |
| BTK | 5.2 | 1 |
| ITK | 89 | 17 |
| TEC | 154 | 30 |
| EGFR | > 5,000 | > 960 |
| JAK3 | > 10,000 | > 1900 |
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Inhibition of BTK by "Azepatinib" is expected to block this pathway.
Caption: BTK signaling pathway and the point of inhibition by "Azepatinib".
Experimental Workflow
The diagram below outlines the logical workflow from the synthesis of the covalent inhibitor to its biological characterization.
Caption: Overall workflow from synthesis to biological evaluation.
Conclusion
This compound serves as a valuable and reactive building block for the synthesis of targeted covalent kinase inhibitors. The protocols and data presented here for the hypothetical BTK inhibitor "Azepatinib" illustrate a rational approach to designing potent and selective covalent inhibitors. This methodology, combining a privileged kinase-binding scaffold with a reactive chloroacetyl warhead and a solubilizing azepane group, provides a robust framework for drug development professionals engaged in the discovery of next-generation kinase inhibitors. The high reactivity of the chloroacetamide warhead necessitates careful design to ensure target selectivity and minimize off-target effects, a critical consideration for advancing such compounds into further development stages.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BTK inhibitors in the treatment of DLBCL: trials investigating these agents | VJHemOnc [vjhemonc.com]
- 4. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 8. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloroacetylation of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the chloroacetylation of common heterocyclic compounds. Chloroacetylation is a crucial synthetic transformation in medicinal chemistry, introducing a versatile chloroacetyl group that can be further functionalized, making it a key step in the synthesis of numerous biologically active molecules.[1][2] The protocols outlined below are based on established synthetic methodologies for indoles, pyrazoles, and thiophenes.
Data Presentation
The following tables summarize the reaction conditions and yields for the chloroacetylation of various heterocyclic compounds as reported in the literature.
Table 1: Chloroacetylation of Indole Derivatives [3]
| Indole Derivative | Substituent Position | Electronic Nature of Substituent | Product | Yield (%) |
| Indole | Unsubstituted | Neutral | 3-(Chloroacetyl)indole | 73 |
| 2-Methylindole | 2 | Electron-donating (weak) | 3-Chloroacetyl-2-methylindole | Excellent (>90) |
| 7-Nitroindole | 7 | Electron-withdrawing (strong) | Complex Mixture | - |
Table 2: Chloroacetylation of Pyrazole Derivatives
| Pyrazole Derivative | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 5-Amino-1-phenyl pyrazole | Chloroacetic anhydride | Tetrahydrofuran | Reflux, 0.5 h | 5-Chloroacetyl-1-phenyl pyrazole | 100 | PrepChem.com |
| Cyanoacetylhydrazine | Chloroacetyl chloride | - | - | 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone | - | [4] |
Table 3: Chloroacetylation of Thiophene
| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Reference |
| Thiophene | Chloroacetyl chloride | Aluminum trichloride | Dichloromethane | 0°C to 25°C, 2h | 2-Chloroacetyl thiophene | [5] |
| Thiophene | Chloroacetyl chloride | Aluminum trichloride | None | 0°C to 25°C, 2h | 2-Chloroacetyl thiophene | [5] |
Experimental Protocols
The following are generalized protocols for the chloroacetylation of heterocyclic compounds via Friedel-Crafts acylation.
Protocol 1: General Procedure for Friedel-Crafts Chloroacetylation of Indoles
This protocol describes the C3-chloroacetylation of indoles using chloroacetyl chloride and a Lewis acid catalyst.[3]
Materials:
-
Substituted Indole (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Lewis Acid Catalyst (e.g., AlCl₃) (1.1 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and ice bath
Procedure:
-
To a stirred solution of the substituted indole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add the Lewis acid catalyst portion-wise.
-
Allow the mixture to stir at 0°C for 15-30 minutes.
-
Add a solution of chloroacetyl chloride in anhydrous dichloromethane dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-24 hours, requires optimization for each substrate).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a stirred solution of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Friedel-Crafts Chloroacetylation of Thiophenes
This protocol outlines the chloroacetylation of thiophene using chloroacetyl chloride and aluminum trichloride.[5]
Materials:
-
Thiophene (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.5 eq)
-
Aluminum trichloride (AlCl₃) (3.0 - 4.0 eq)
-
Dichloromethane (optional)
-
Concentrated hydrochloric acid
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and ice bath
Procedure:
-
In a reaction flask, combine thiophene and chloroacetyl chloride (and dichloromethane if used as a solvent).
-
Stir the mixture and cool to 0°C.
-
Add aluminum trichloride in batches, maintaining the temperature below 10°C.
-
Slowly warm the reaction mixture to 25°C and stir for 2 hours.
-
Prepare a solution of hydrochloric acid in water and cool it to below 0°C.
-
Slowly pour the reaction mixture into the cold hydrochloric acid solution with stirring.
-
Stir for 1 hour, then separate the organic layer.
-
Wash the organic phase with water.
-
If a solvent was used, dry the organic phase and concentrate under reduced pressure to obtain the oily product.
Visualizations
General Mechanism of Friedel-Crafts Acylation
The chloroacetylation of many heterocycles, particularly electron-rich ones like indoles and thiophenes, proceeds via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[6][7][8]
Caption: General mechanism of Friedel-Crafts chloroacetylation.
Experimental Workflow for Chloroacetylation
The following diagram illustrates a typical workflow for the chloroacetylation of a heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
The Role of 1-(Chloroacetyl)azepane in the Multi-Step Synthesis of the Antihistamine Setastine
For researchers, scientists, and drug development professionals, this application note details the multi-step synthesis of the bioactive molecule Setastine, a potent and selective H1-receptor antagonist. A key building block in this synthesis is a derivative of 1-(chloroacetyl)azepane, highlighting the importance of this chemical moiety in the construction of pharmacologically active compounds.
Setastine is a second-generation antihistamine used for the treatment of allergic rhinitis and urticaria.[1][2] Its synthesis involves the strategic coupling of a substituted diarylethanol core with an azepane-containing side chain. While not directly employing this compound, a critical step involves a Williamson ether synthesis utilizing the closely related and synthetically accessible N-(2-chloroethyl)azepane. This chloro-functionalized azepane derivative serves as a key electrophile for introducing the seven-membered heterocyclic ring, which is crucial for the drug's pharmacological activity.
Multi-Step Synthetic Workflow
The synthesis of Setastine can be conceptually divided into the preparation of two key intermediates followed by their coupling. The overall workflow is depicted below.
References
Application Notes and Protocols for the Scalable Synthesis of 1-(Chloroacetyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the scalable synthesis of 1-(Chloroacetyl)azepane, a valuable intermediate in pharmaceutical and organic synthesis. The primary method described is the N-acylation of azepane with chloroacetyl chloride in an organic solvent, a robust and scalable approach. An alternative "green chemistry" method utilizing an aqueous phosphate buffer is also presented, offering a more environmentally friendly option. This document includes comprehensive experimental procedures, safety precautions, and expected outcomes to facilitate the successful synthesis and purification of the target compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents and research chemicals. The presence of the chloroacetyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. Azepane, a seven-membered saturated heterocycle, is a structural motif found in numerous bioactive molecules. The efficient and scalable production of this compound is therefore critical for drug discovery and development programs. The protocols detailed herein are designed to be adaptable for both laboratory-scale and larger-scale production.
Chemical Reaction
The synthesis of this compound is achieved through the acylation of azepane (also known as hexamethyleneimine) with chloroacetyl chloride. The reaction proceeds via nucleophilic attack of the secondary amine of azepane on the electrophilic carbonyl carbon of chloroacetyl chloride, with the concomitant elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Azepane | Azepane | 111-49-9 | C₆H₁₃N | 99.18 | Colorless liquid |
| Chloroacetyl Chloride | 2-Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Colorless to yellow liquid |
| This compound | 2-Chloro-1-(azepan-1-yl)ethan-1-one | 52227-33-5 | C₈H₁₄ClNO | 175.66 | Liquid or low melting solid |
Table 2: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Organic Solvent Method | Protocol 2: Aqueous "Green" Method |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate | Phosphate Buffer (pH ~7.4) |
| Base | Triethylamine (TEA) or Pyridine | Propylene oxide (as HCl scavenger) |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 1-4 hours | 15-30 minutes |
| Work-up | Aqueous washes, drying of organic phase, and solvent evaporation | Direct filtration if product precipitates, or extraction with an organic solvent |
| Scalability | Readily scalable with appropriate equipment for temperature control and solvent handling. | Potentially highly scalable due to rapid reaction and simplified work-up. |
| Environmental Impact | Higher, due to the use of chlorinated and volatile organic solvents. | Lower, as it primarily uses water as the solvent. |
Experimental Protocols
Protocol 1: Scalable Synthesis in Organic Solvent
This protocol is a standard and robust method for the acylation of secondary amines and is well-suited for scaling up.
Materials:
-
Azepane (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Caption: Workflow for the organic solvent-based synthesis of this compound.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 eq) and anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the addition funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (azepane) is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Protocol 2: "Green" Synthesis in Aqueous Phosphate Buffer
This protocol offers a rapid and environmentally benign alternative to the traditional organic solvent-based method.[1][2]
Materials:
-
Azepane (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Propylene oxide (optional, as an HCl scavenger)
-
Beaker or flask
-
Magnetic stirrer
Caption: Workflow for the "green" aqueous synthesis of this compound.
Procedure:
-
In a beaker equipped with a magnetic stirrer, dissolve azepane (1.0 eq) in phosphate buffer.
-
While stirring vigorously at room temperature, add chloroacetyl chloride (1.1 eq) dropwise.
-
Continue stirring for 15-30 minutes. The reaction is typically rapid.
-
If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water.
-
If the product remains dissolved or forms an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dry the isolated product under vacuum. Further purification can be achieved by vacuum distillation or recrystallization if necessary.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
Azepane is a flammable liquid and can cause skin and eye irritation. Handle with care and avoid inhalation of vapors.
-
The acylation reaction is exothermic. Proper temperature control, especially during the addition of chloroacetyl chloride, is crucial to prevent runaway reactions, particularly on a large scale.
-
Dispose of all chemical waste in accordance with local regulations.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. Expected ¹H NMR signals include multiplets for the azepane ring protons and a singlet for the chloroacetyl methylene protons.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1640-1680 cm⁻¹ corresponding to the amide carbonyl stretch is expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound should be observed.
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.
Troubleshooting
-
Low Yield: Ensure all reagents are pure and anhydrous (for Protocol 1). Check for incomplete reaction by TLC and extend the reaction time if necessary. Inefficient extraction or purification can also lead to lower yields.
-
Side Reactions: The primary side reaction is the hydrolysis of chloroacetyl chloride. This can be minimized by using anhydrous conditions (Protocol 1) and rapid reaction times. In Protocol 2, the rate of N-acylation is significantly faster than hydrolysis.
-
Purification Difficulties: If the product is an oil, vacuum distillation is often the preferred method of purification. If it is a solid, recrystallization from a suitable solvent system can be employed.
Conclusion
The protocols described provide reliable and scalable methods for the synthesis of this compound. The choice between the organic solvent-based method and the aqueous "green" method will depend on the specific requirements of the laboratory, including scale, available equipment, and environmental considerations. Both methods, when performed with appropriate care and safety precautions, can yield the desired product in good purity for subsequent use in pharmaceutical and chemical research.
References
Catalytic Methods for Reactions Involving 1-(Chloroacetyl)azepane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic methodologies applicable to reactions involving 1-(Chloroacetyl)azepane. This key intermediate, featuring a reactive chloroacetyl group attached to the azepane scaffold, is a valuable building block in the synthesis of diverse molecular architectures, particularly in the realm of pharmaceutical development. The protocols detailed herein are based on established catalytic principles and aim to provide a practical guide for the efficient and selective functionalization of this compound.
Introduction
This compound is a versatile bifunctional molecule incorporating the seven-membered azepane ring, a privileged scaffold in medicinal chemistry, and a reactive electrophilic chloroacetyl moiety. The azepane core is present in numerous biologically active compounds. The chloroacetyl group serves as a handle for introducing a variety of substituents through nucleophilic substitution, enabling the construction of complex molecules with potential therapeutic applications. Catalytic methods offer significant advantages for reactions involving this substrate, including enhanced reaction rates, improved yields, greater selectivity, and milder reaction conditions compared to stoichiometric approaches.
This document outlines protocols for key catalytic transformations of this compound, focusing on carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming reactions.
Data Presentation: Summary of Catalytic Reactions
The following table summarizes representative catalytic reactions for the functionalization of this compound, providing an overview of catalysts, reaction conditions, and expected yields based on analogous transformations of similar N-chloroacetyl compounds.
| Reaction Type | Catalyst/Ligand | Nucleophile/Substrate | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| C-C Bond Formation | ||||||
| Friedel-Crafts Acylation | AlCl₃ | Benzene | Dichloromethane | 0 to rt | 2 - 4 | 75-90 |
| Friedel-Crafts Acylation | AlCl₃ | Toluene | Dichloromethane | 0 to rt | 2 - 4 | 80-95 |
| Palladium-Catalyzed α-Arylation | Pd(OAc)₂ / SPhos | Phenylboronic acid | Toluene | 100 | 12 - 24 | 60-85 |
| Palladium-Catalyzed α-Arylation | [Pd(allyl)Cl]₂ / cataCXium® A | 4-Methoxyphenylboronic acid | 1,4-Dioxane | 110 | 18 | 65-90 |
| C-N Bond Formation | ||||||
| Copper-Catalyzed Amination | CuI / L-proline | Aniline | DMSO | 90 | 24 | 70-90 |
| Copper-Catalyzed Amination | CuI / 1,10-Phenanthroline | Morpholine | DMF | 100 | 18 | 75-95 |
| C-O Bond Formation | ||||||
| Phase-Transfer Catalyzed O-Alkylation | TBAB | Phenol | Toluene / H₂O | 80 | 6 - 12 | 85-95 |
| Phase-Transfer Catalyzed O-Alkylation | TBAB | 4-Methoxyphenol | Dichloromethane / H₂O | rt | 12 - 24 | 80-90 |
Yields are estimates based on analogous reactions and may vary depending on the specific substrate and optimized conditions.
Experimental Protocols
Catalytic C-C Bond Formation: Friedel-Crafts Acylation of Arenes
This protocol describes the Lewis acid-catalyzed acylation of an aromatic ring with this compound to form an α-aryl ketone derivative.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Arene (e.g., Benzene, Toluene)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath with stirring.
-
Slowly add the arene (1.0 equivalent) to the cooled suspension.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-2-(azepan-1-yl)ethan-1-one.
Catalytic C-C Bond Formation: Palladium-Catalyzed α-Arylation
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to yield an α-aryl amide.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Schlenk tube, magnetic stirrer, oil bath
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(azepan-1-yl)-1-phenylethan-1-one.
Catalytic C-N Bond Formation: Copper-Catalyzed Amination
This protocol describes the copper-catalyzed coupling of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Copper(I) Iodide (CuI)
-
L-proline or 1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction vial, magnetic stirrer, oil bath
Procedure:
-
To a reaction vial, add this compound (1.0 equivalent), the amine (1.2 equivalents), CuI (10 mol%), L-proline (20 mol%) or 1,10-Phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add the anhydrous solvent (DMSO or DMF).
-
Seal the vial and heat the reaction mixture in a preheated oil bath at 90-100 °C for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding α-amino amide derivative.
Catalytic C-O Bond Formation: Phase-Transfer Catalyzed O-Alkylation
This protocol details the O-alkylation of a phenol with this compound under phase-transfer catalysis conditions.
Materials:
-
This compound
-
Phenol
-
Tetrabutylammonium Bromide (TBAB)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Toluene and Water (for biphasic system) or Dichloromethane and Water
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.2 equivalents) and TBAB (5 mol%) in a mixture of toluene and aqueous KOH solution (50% w/w).
-
Add a solution of this compound (1.0 equivalent) in toluene to the vigorously stirred biphasic mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-aryloxy amide derivative.
Mandatory Visualizations
Synthetic Routes to Functionalized Azepanes for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals. Its inherent three-dimensional structure and conformational flexibility make it an attractive core for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, diabetes, and neurological disorders.[1] This document provides detailed application notes and experimental protocols for several modern synthetic strategies to access functionalized azepanes, facilitating their exploration in drug discovery programs.
Ring Expansion Strategies
Ring expansion reactions offer a powerful approach to azepane synthesis, often starting from more readily available five- or six-membered ring precursors.
Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines
This method provides a stereoselective route to functionalized azepanes from 2-alkenylpiperidine precursors through a palladium-catalyzed allylic amine rearrangement. The reaction is known to proceed with high enantioretention, making it valuable for the synthesis of chiral azepanes.
Experimental Protocol: General Procedure for Palladium-Catalyzed Ring Expansion
To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent such as acetonitrile (MeCN), dichloroethane (DCE), or dichloromethane (DCM), the palladium catalyst, for instance, [Pd(allyl)Cl]₂ (2.5–5 mol%), is added. The reaction mixture is then heated to a temperature between 40 and 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired azepane derivative.
Quantitative Data: Palladium-Catalyzed Ring Expansion
| Substrate (Piperidine Derivative) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product (Azepane Derivative) | Yield (%) | Enantiomeric Excess (%) |
| N-Ts-2-(E)-propenylpiperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 80 | 12 | N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine | 85 | >99 |
| N-Boc-2-vinylpiperidine | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | N-Boc-2,3,4,7-tetrahydro-1H-azepine | 78 | N/A |
Workflow for Palladium-Catalyzed Ring Expansion
Caption: Workflow for Palladium-Catalyzed Ring Expansion.
Photochemical Dearomative Ring Expansion of Nitroarenes
A novel and powerful strategy for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes.[2][3][4][5] This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring, expanding the six-membered ring to a seven-membered azepine system.[2][4][5] Subsequent hydrogenation affords the saturated azepane.[2]
Experimental Protocol: Photochemical N-insertion and Hydrogenolysis
A solution of the nitroarene (1.0 equiv), an amine (e.g., diethylamine, 32 equiv), and a phosphite reagent (e.g., P(Oi-Pr)₃, 30 equiv) in an appropriate solvent such as tetrahydrofuran (THF, 0.2 M) is irradiated with blue LEDs at room temperature for 72 hours. After the reaction, the solvent is removed under reduced pressure. The crude azepine intermediate is then subjected to hydrogenolysis. For example, the crude material is dissolved in a suitable solvent system (e.g., THF/MeOH 1:1, 0.05 M), and a hydrogenation catalyst (e.g., 10 mol% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (e.g., 70 atm) at room temperature for 72 hours. After filtration of the catalyst, the solvent is evaporated, and the residue is purified by column chromatography to yield the functionalized azepane.[4]
Quantitative Data: Photochemical Dearomative Ring Expansion
| Nitroarene Substrate | Amine | Phosphite | Hydrogenation Catalyst | Yield (%) of Azepane |
| Nitrobenzene | Diethylamine | P(Oi-Pr)₃ | Pd/C | 75 |
| 4-Chloronitrobenzene | Morpholine | P(Oi-Pr)₃ | PtO₂ | 68 |
| 3-Methylnitrobenzene | Diethylamine | P(Oi-Pr)₃ | Pd/C | 72 (mixture of isomers) |
Key Steps in Azepane Synthesis from Nitroarenes
Caption: Key steps in azepane synthesis from nitroarenes.
Cycloaddition Strategies
Cycloaddition reactions provide a convergent and often stereocontrolled approach to constructing the azepane ring system.
Diastereoselective Formal [5+2] Cycloaddition for Azepino[1,2-a]indoles
This method enables the diastereoselective synthesis of azepino[1,2-a]indoles through a Lewis acid-catalyzed formal [2+2] cycloaddition of an alkene with an N-indolyl alkylidene β-amide ester. This is followed by an intramolecular ring-opening cyclization of the resulting donor-acceptor cyclobutane intermediate.
Experimental Protocol: Catalytic Diastereoselective Formal [5+2] Cycloaddition
To a solution of the N-indolyl alkylidene β-amide ester (1.0 equiv) and the alkene (2.0 equiv) in a dry solvent such as dichloromethane (DCM) at -78 °C is added a Lewis acid catalyst (e.g., SnCl₄, 20 mol%). The reaction is stirred at this temperature for a specified time, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the azepino[1,2-a]indole.
Quantitative Data: Formal [5+2] Cycloaddition
| N-indolyl alkylidene β-amide ester | Alkene | Lewis Acid (mol%) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl 2-(1H-indole-1-carbonyl)acrylate | Styrene | SnCl₄ (20) | 92 | 34:1 |
| Ethyl 2-(1H-indole-1-carbonyl)acrylate | α-Methylstyrene | TiCl₄ (20) | 85 | 20:1 |
Tandem Reactions
Tandem or cascade reactions allow for the construction of complex molecular architectures in a single pot, increasing efficiency and reducing waste.
Cu(I)-Catalyzed Tandem Amination/Cyclization of Fluorinated Allenynes
This efficient method allows for the selective preparation of trifluoromethyl-substituted azepine derivatives through a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines.[6][7][8][9]
Experimental Protocol: Cu(I)-Catalyzed Tandem Amination/Cyclization
A mixture of the amine (1.2 equiv), the allenyne (1.0 equiv), and [Cu(CH₃CN)₄]PF₆ (10 mol%) in anhydrous 1,4-dioxane (0.1 M) is stirred under an argon atmosphere at 70 °C for 6–16 hours.[7] The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate or ethyl acetate/methanol for phosphonate derivatives) to yield the purified azepine product.[7]
Quantitative Data: Cu(I)-Catalyzed Tandem Amination/Cyclization
| Allenyne Substrate | Amine | Yield (%) |
| Methyl 2-(but-2-yn-1-yl)-4,4,4-trifluoro-2-(methylamino)but-2-enoate | Aniline | 65 |
| Diethyl (1-(but-2-yn-1-yl)-3,3,3-trifluoroprop-1-en-2-yl)phosphonate | Morpholine | 62 |
| Methyl 2-(but-2-yn-1-yl)-4,4,4-trifluoro-2-(methylamino)but-2-enoate | p-Toluidine | 61 |
Workflow for Cu(I)-Catalyzed Tandem Reaction
Caption: Workflow for Cu(I)-Catalyzed Tandem Reaction.
Synthesis via Diazocarbonyl Chemistry
Diazocarbonyl compounds are versatile intermediates for the synthesis of functionalized azepanes.
Experimental Protocol: Tiffeneau–Demjanov-type Ring Expansion
The ring expansion of N-Boc-piperidone to the corresponding dicarbonyl azepane is a key step. The subsequent functionalization can be achieved through diastereoselective reduction of the ketone. For the Luche reduction, the dicarbonyl azepane is dissolved in methanol, and CeCl₃·7H₂O is added. The mixture is cooled to -78 °C, and NaBH₄ is added portionwise. The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with acetone, and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to yield the syn-β-hydroxy ester.
Quantitative Data: Synthesis via Diazocarbonyl Chemistry
| Starting Material | Reaction | Product | Yield (%) | Diastereomeric Ratio |
| N-Boc-piperidone | Ring Expansion | Dicarbonyl azepane | 85 | N/A |
| Dicarbonyl azepane | Luche Reduction | syn-β-hydroxy ester | 62 | 19:1 |
Signaling Pathways of Bioactive Azepanes
Azelastine: H1 Receptor Antagonism
Azelastine is a potent, second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis.[10] Its mechanism of action involves competitive inhibition of histamine binding to H1 receptors on nerve endings and smooth muscle cells.[10][11] This blockage prevents the downstream signaling cascade that leads to allergic symptoms such as sneezing, itching, and rhinorrhea.[11] Additionally, azelastine has been shown to have mast cell stabilizing and anti-inflammatory properties.[12][13]
Azelastine's H1 Receptor Antagonist Pathway
Caption: Azelastine blocks histamine binding to the H1 receptor.
Balanol: Protein Kinase C Inhibition
Balanol, a natural product containing an azepane ring, is a potent inhibitor of protein kinase C (PKC).[14] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[15] Balanol acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the phosphorylation of its downstream substrates.[14][16][17]
Balanol's Inhibition of the PKC Signaling Pathway
Caption: Balanol inhibits the catalytic activity of PKC.
References
- 1. Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficacy of histamine H1 receptor antagonists azelastine and fexofenadine against cutaneous Leishmania major infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. rhinologyjournal.com [rhinologyjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein kinase C inhibition by plant flavonoids. Kinetic mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 1-(Chloroacetyl)azepane synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(Chloroacetyl)azepane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N-acylation of azepane (also known as hexamethyleneimine) with chloroacetyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Q2: What are the most critical parameters affecting the yield of this compound?
A2: Several factors can significantly influence the yield of the reaction. These include the purity of the reactants and solvent, the choice of base, reaction temperature, and the efficiency of the workup and purification process. Moisture is a critical parameter to control as chloroacetyl chloride readily hydrolyzes.
Q3: What are some common side reactions that can lead to low yield?
A3: The primary side reaction is the hydrolysis of chloroacetyl chloride by any residual water in the reaction mixture, which forms chloroacetic acid and reduces the amount of acylating agent available. Another potential side reaction is the formation of a diacylated product or other byproducts if the reaction conditions are not carefully controlled.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to observe the consumption of the starting material (azepane) and the formation of the product.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of this compound that may lead to a lower than expected yield.
| Symptom | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Impure or Degraded Reactants: Chloroacetyl chloride is sensitive to moisture. Azepane can be hygroscopic. 2. Inactive Base: The base may be old or of poor quality. 3. Incorrect Stoichiometry: Inaccurate measurement of reactants. | 1. Verify Reactant Purity: Use freshly distilled or newly opened chloroacetyl chloride. Ensure azepane is dry. Consider using anhydrous solvents. 2. Use a Fresh Base: Use a fresh bottle of a suitable base like triethylamine or diisopropylethylamine. 3. Check Stoichiometry: Accurately measure all reactants. A slight excess of the amine or chloroacetyl chloride may be beneficial, depending on the workup strategy. |
| Presence of a Significant Amount of a More Polar Byproduct | Hydrolysis of Chloroacetyl Chloride: Presence of water in the reaction mixture. | Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Spots on TLC, Indicating Several Byproducts | 1. Reaction Temperature Too High: High temperatures can lead to decomposition or side reactions. 2. Incorrect Base: The base might be too strong or too weak, leading to side reactions. | 1. Control Temperature: Add the chloroacetyl chloride solution dropwise to the cooled solution of azepane and base (e.g., at 0 °C) to manage the initial exotherm. Allow the reaction to proceed at a controlled temperature (e.g., room temperature). 2. Optimize Base: Triethylamine is a commonly used and effective base for this reaction. If side reactions persist, consider a more hindered base like diisopropylethylamine. |
| Difficulty in Isolating the Product | Product Loss During Workup: The product may have some solubility in the aqueous layer during extraction. | Optimize Workup: Perform multiple extractions with the organic solvent to ensure complete recovery of the product. Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the amine-containing product. |
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
Azepane (hexamethyleneimine)
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add azepane (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the stirred solution of azepane.
-
Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
While specific, comparative yield data for the synthesis of this compound under varied conditions is not extensively available in the literature, the following table illustrates the expected impact of key parameters on the reaction yield based on general principles of N-acylation.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Temperature | 0 °C to Room Temp | High | 50 °C | Moderate to Low | Higher temperatures can promote side reactions and decomposition of the product. |
| Base | Triethylamine | High | Pyridine | Moderate | Triethylamine is a stronger base and a more effective HCl scavenger for this type of reaction. |
| Solvent | Anhydrous DCM | High | DCM with 1% Water | Low | Chloroacetyl chloride readily hydrolyzes in the presence of water, reducing the amount available for the reaction. |
| Reaction Time | 4 hours | High | 1 hour | Moderate | Insufficient reaction time may lead to incomplete conversion of the starting materials. |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Technical Support Center: Optimization of Reaction Conditions for 1-(Chloroacetyl)azepane Acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acylation of 1-(Chloroacetyl)azepane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the acylation using this compound?
A1: The acylation reaction using this compound typically involves its reaction with an aromatic compound (arene) in the presence of a Lewis acid catalyst. This is a form of Friedel-Crafts acylation, where the acyl group from this compound is introduced into the aromatic ring. The chloroacetyl group is the reactive component, and the azepane ring is a substituent.
Q2: My Friedel-Crafts acylation using this compound is resulting in a low yield. What are the common causes?
A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:
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Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution reaction.[1]
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Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.[1] It's crucial to use anhydrous conditions.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because both the reactant and the product can form complexes with it.[2]
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Inappropriate Reaction Temperature: Some reactions require heating to proceed, while for others, high temperatures can lead to side reactions and decomposition.[3]
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Poor Reagent Purity: Impurities in either the this compound or the aromatic substrate can interfere with the reaction.
Q3: What are the most effective catalysts for this type of acylation?
A3: Strong Lewis acids are typically required for Friedel-Crafts acylation.[4] Aluminum chloride (AlCl₃) is a common and effective catalyst.[5] Other Lewis acids like ferric chloride (FeCl₃) can also be used. In some cases, solid acid catalysts like clay-supported metal halides are employed to simplify catalyst removal and reduce corrosive waste.
Q4: How can I minimize the formation of byproducts?
A4: Byproduct formation can be minimized by:
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Controlling the Reaction Temperature: Starting the reaction at a low temperature (e.g., 0 °C) and gradually warming to room temperature can help control the reaction rate.[3]
-
Using Anhydrous Conditions: Ensuring all glassware, solvents, and reagents are dry will prevent side reactions caused by moisture.[6]
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Optimizing Stoichiometry: Using the correct ratio of reactants and catalyst can prevent side reactions like polyacylation. Acylation is generally less prone to poly-substitution than alkylation because the resulting ketone is less reactive than the starting arene.[2][7]
Q5: What solvents are suitable for this reaction?
A5: Solvents for Friedel-Crafts acylation should be inert to the reaction conditions. Common choices include carbon disulfide, nitrobenzene, and dichloromethane.[1] It is critical that the solvent is anhydrous.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Deactivated aromatic substrate. | Use an aromatic compound with electron-donating groups or consider more forcing reaction conditions (higher temperature, stronger Lewis acid).[1] |
| Inactive or insufficient catalyst. | Use a fresh, anhydrous Lewis acid catalyst. Ensure at least a stoichiometric amount is used.[1][2] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the progress by TLC.[3] | |
| Formation of Multiple Products | Reaction temperature is too high. | Perform the reaction at a lower temperature to improve selectivity. |
| Impure starting materials. | Purify the this compound and the aromatic substrate before the reaction. | |
| Product Decomposition | Excessive heat. | Avoid high reaction temperatures.[3] |
| Prolonged reaction time. | Monitor the reaction closely and work it up as soon as it is complete. | |
| Difficulty in Product Isolation | Complex formation with the catalyst. | The work-up procedure should include a step to hydrolyze the catalyst-product complex, typically by adding ice or dilute acid. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) and the aromatic substrate (1.0-1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) to a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.
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Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add the Lewis acid catalyst (e.g., AlCl₃, 1.1-1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If necessary, the reaction can be gently heated to drive it to completion.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water to quench the reaction and hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., dichloromethane).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Acylation of Anisole with this compound *
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | 75 |
| 2 | AlCl₃ (1.1) | Nitrobenzene | 0 to RT | 2 | 68 |
| 3 | FeCl₃ (1.1) | Dichloromethane | 0 to RT | 4 | 55 |
| 4 | AlCl₃ (1.5) | Dichloromethane | 0 to RT | 2 | 82 |
| 5 | AlCl₃ (1.1) | Dichloromethane | RT | 2 | 70 |
| 6 | AlCl₃ (1.1) | Dichloromethane | 40 | 1 | 65 (with byproducts) |
*This data is representative and intended for illustrative purposes.
Visualizations
References
Technical Support Center: Purification of 1-(Chloroacetyl)azepane and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(Chloroacetyl)azepane and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize ("oils out") | - The cooling process is too rapid.- The solution is supersaturated with impurities.- The chosen solvent is inappropriate. | - Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Try adding a seed crystal to induce crystallization.- Re-dissolve the oil in more hot solvent and cool slowly.- Select a different solvent or a solvent pair (e.g., ethanol/water, hexane/ethyl acetate).[1][2] |
| Low recovery of purified product | - Too much solvent was used for recrystallization.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution thoroughly in an ice bath to minimize solubility.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Use a pre-heated funnel and flask for hot filtration.[3] |
| Poor purity of the recrystallized product | - Inappropriate solvent choice that co-precipitates impurities.- Cooling the solution too quickly, trapping impurities. | - Select a solvent in which the impurities are either very soluble or very insoluble.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| Colored impurities in the final product | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Note that excessive use of charcoal can lead to product loss.[3] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities (co-elution) | - The chosen mobile phase (eluent) is not optimal.- The column is overloaded with the sample.- The column was not packed properly (channeling). | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3][4]- Reduce the amount of crude material loaded onto the column.[3]- Ensure the column is packed uniformly without any cracks or air bubbles.[3] |
| Product elutes too quickly (high Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] |
| Product does not elute from the column (low Rf) | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For very polar compounds, consider adding a small amount of methanol.[3] |
| Streaking of spots on the column | - The sample is not fully dissolved before loading.- The sample is too concentrated. | - Ensure the crude product is completely dissolved in a minimal amount of a suitable solvent before loading it onto the column.- Dilute the sample before loading.[3] |
| Cracking of the silica gel bed | - A change in solvent polarity that is too abrupt.- The column has run dry. | - Use a pre-mixed mobile phase or a gradient controller for smooth solvent changes.- Always keep the top of the silica gel covered with the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound, which is an N-chloroacetylated amine, are recrystallization and flash column chromatography. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the required purity level.[3]
Q2: My this compound appears to be unstable during purification. What could be the cause?
A2: N-chloro-amides can be sensitive to both acidic and basic conditions, which can lead to hydrolysis of the amide bond.[3] Exposure to certain solvents or prolonged heating can also cause degradation. It is crucial to carefully select purification conditions to maintain the integrity of the compound.
Q3: What are some common impurities in the synthesis of this compound?
A3: Common impurities may include unreacted azepane (homopiperidine), unreacted chloroacetyl chloride, and byproducts from the hydrolysis of chloroacetyl chloride or the product itself. The synthesis of related chloroacetamides has shown that impurities can also arise from side reactions with the solvent or base used.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from its impurities. The spots can be visualized under UV light or by using an appropriate staining agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q5: What is a general work-up procedure for the synthesis of this compound before purification?
A5: A general work-up procedure involves quenching the reaction mixture with water. The organic layer is then separated and washed sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on the purification of a structurally similar compound, 3-(Azepan-1-yl)-3-oxopropanenitrile.[4]
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of this compound from impurities. A common starting point for amides is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate).[3] A gradient of ethyl acetate in hexane is a good starting point to try.[4] For a similar compound, a mobile phase of 10% ethyl acetate in dichloromethane has been used.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a column, ensuring there are no air bubbles or cracks.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Elution: Apply the sample to the top of the column and begin eluting with the mobile phase. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent. Common solvents to test include ethanol, isopropanol, ethyl acetate, or solvent mixtures like hexane/ethyl acetate or ethanol/water.[1][2] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the product is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Acyl Chlorides - Handling, Storage, and Troubleshooting
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of acyl chlorides, along with troubleshooting advice for common issues encountered during their use.
Frequently Asked Questions (FAQs)
Q1: My acyl chloride is fuming when I open the bottle. Is this normal and what should I do?
A: Yes, it is common for acyl chlorides to fume upon exposure to air. This is due to their high reactivity with atmospheric moisture.[1][2][3][4] The fuming you observe is the formation of hydrochloric acid (HCl) gas as the acyl chloride hydrolyzes.[2][3][5]
Immediate Actions:
-
Handle the acyl chloride in a certified chemical fume hood with good ventilation.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[6][8]
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Minimize the time the bottle is open.[9]
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After dispensing, ensure the container is tightly sealed to prevent further moisture ingress.[6][10] It is advisable to store the container under an inert atmosphere (e.g., nitrogen or argon).[6][11]
Q2: I suspect my acyl chloride has degraded. How can I tell and can I still use it?
A: Degradation of acyl chlorides primarily occurs through hydrolysis to the corresponding carboxylic acid and HCl.[2][5][12]
Signs of Degradation:
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A strong vinegar-like smell (in the case of acetyl chloride) mixed with the sharp, acrid odor of HCl.[3]
-
The presence of solid material (the carboxylic acid may be a solid at room temperature).
-
Poor performance in reactions, such as low yields or the formation of unexpected byproducts.
Assessing Usability: You can test for conversion to a more stable derivative. For example, a small aliquot can be reacted with methanol and the resulting methyl ester can be analyzed by NMR to gauge the purity of the acyl chloride.
It is generally not recommended to use significantly degraded acyl chlorides as the impurities can interfere with your reaction. For critical applications, using a fresh or newly purified bottle is advisable.
Q3: My reaction with an acyl chloride is sluggish or failing. What are the common causes?
A: Several factors can contribute to a failed or sluggish reaction involving acyl chlorides.
Troubleshooting Steps:
-
Reagent Quality: The acyl chloride may have hydrolyzed due to improper storage.[9][13] Ensure it is fresh and has been handled under anhydrous conditions.
-
Solvent Purity: The presence of water in your reaction solvent will consume the acyl chloride.[13] Use freshly dried solvents.
-
Glassware: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere.[13]
-
Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from ambient moisture.[6][13]
-
Temperature: While many reactions with acyl chlorides are rapid at room temperature, some may require heating. Conversely, highly exothermic reactions may need initial cooling to control the reaction rate.
-
Stoichiometry: Ensure the correct molar ratios of reactants are being used.
Troubleshooting Guide: Unexpected Reaction Outcomes
| Symptom | Possible Cause | Recommended Action |
| Low or no yield of desired product | 1. Degraded acyl chloride.[9] 2. Wet solvent or glassware.[13] 3. Reaction not going to completion. | 1. Use a fresh bottle of acyl chloride. 2. Use freshly distilled/dried solvents and oven-dried glassware. 3. Monitor the reaction by TLC or other appropriate methods to determine the optimal reaction time. Consider gentle heating if the reaction is sluggish. |
| Formation of carboxylic acid byproduct | Hydrolysis of the acyl chloride by adventitious water.[2][5] | Rigorously exclude moisture from the reaction by using dry solvents, dry glassware, and an inert atmosphere. |
| Reaction mixture turns dark or black | Potential side reactions or decomposition, especially with sensitive substrates.[14] | - Run the reaction at a lower temperature. - Add the acyl chloride slowly to the reaction mixture. - Investigate alternative, milder acylating agents if the problem persists. |
| Formation of an ammonium salt as a precipitate (in reactions with amines) | The HCl byproduct is reacting with excess amine.[12][15] | This is an expected outcome. Use at least two equivalents of the amine—one to react with the acyl chloride and one to act as a base to neutralize the HCl. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added.[16] |
Experimental Protocols
Protocol 1: Safe Quenching and Disposal of Excess Acyl Chloride
This protocol describes a safe method for quenching small quantities of excess or old acyl chlorides.
Materials:
-
Excess acyl chloride
-
A suitable non-nucleophilic solvent (e.g., toluene)
-
Isopropanol or ethanol[17]
-
Water[17]
-
Sodium bicarbonate solution (saturated)
-
Appropriate reaction vessel (e.g., a three-necked flask with a stirrer, dropping funnel, and nitrogen inlet)
-
Ice bath
Procedure:
-
In a chemical fume hood, equip a reaction vessel with a magnetic stirrer and place it in an ice bath.
-
Add a suitable solvent to the flask.
-
Under an inert atmosphere (e.g., nitrogen), slowly add the acyl chloride to the solvent.
-
Slowly add isopropanol or ethanol to the stirred solution via a dropping funnel.[17] This will react with the acyl chloride to form an ester. Be aware that this reaction is exothermic.
-
Once the addition of the alcohol is complete and the initial exothermic reaction has subsided, cautiously add water dropwise to hydrolyze any remaining acyl chloride.[17]
-
After the reaction is complete, slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
The resulting mixture can then be transferred to an appropriate hazardous waste container.[17]
Protocol 2: General Procedure for Acylation of an Alcohol
This protocol provides a general method for the esterification of an alcohol using an acyl chloride.
Materials:
-
Alcohol
-
Acyl chloride
-
Anhydrous non-nucleophilic solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine or pyridine) to scavenge HCl[16]
-
Anhydrous glassware
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Set up oven-dried glassware under an inert atmosphere.
-
In the reaction flask, dissolve the alcohol and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with a small amount of water or a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and perform a standard aqueous workup.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation as required.
Diagrams
Caption: Logical relationship of acyl chloride handling and pitfalls.
Caption: A typical experimental workflow for an acylation reaction.
References
- 1. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. wcu.edu [wcu.edu]
- 7. nbinno.com [nbinno.com]
- 8. nj.gov [nj.gov]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. savemyexams.com [savemyexams.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. chemistrystudent.com [chemistrystudent.com]
- 16. fiveable.me [fiveable.me]
- 17. kgroup.du.edu [kgroup.du.edu]
How to prevent decomposition of 1-(Chloroacetyl)azepane during reaction
Welcome to the technical support center for 1-(Chloroacetyl)azepane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide: Preventing Decomposition of this compound
Researchers may encounter challenges with the stability of this compound, a reactive electrophilic compound. Decomposition can lead to reduced yield and the formation of impurities, compromising the integrity of the experiment. The primary modes of decomposition are hydrolysis and unwanted nucleophilic substitution.
| Observation | Potential Cause | Recommended Action |
| Low product yield and presence of 1-(hydroxyacetyl)azepane | Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, especially under aqueous basic or acidic conditions. | pH Control: Maintain a neutral or slightly acidic pH (around 5-6) if water is present.[1] Use buffered solutions to stabilize the pH. Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis. Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to exclude water from the reaction mixture. |
| Formation of multiple byproducts | Nucleophilic Attack: The azepane nitrogen can act as an internal nucleophile, or other nucleophiles in the reaction mixture can displace the chloride. | Protecting Groups: If the azepane nitrogen is not the intended reaction site, consider using a suitable protecting group. Choice of Nucleophile: Use a nucleophile that is significantly more reactive towards the chloroacetyl group than any other species present. Order of Addition: Add the nucleophile to the reaction mixture before adding this compound to minimize side reactions. |
| Reaction fails to go to completion | Instability of Reagent: this compound may be degrading over time under the reaction conditions. | Fresh Reagent: Use freshly prepared or purified this compound for best results. Reaction Time: Optimize the reaction time to maximize product formation before significant decomposition occurs. Monitor the reaction progress using techniques like TLC or LC-MS. |
| Discoloration of the reaction mixture | Decomposition: Complex degradation pathways may be occurring, potentially initiated by light or impurities. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purified Reagents: Ensure all solvents and reagents are of high purity to avoid catalytic decomposition. Light Protection: Protect the reaction mixture from light, especially if prolonged reaction times are necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The two primary decomposition pathways for this compound are:
-
Hydrolysis: The electrophilic chloroacetyl group can react with water to form 1-(hydroxyacetyl)azepane and hydrochloric acid. This reaction is catalyzed by both acid and base.[2]
-
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by various nucleophiles. This can include external nucleophiles present in the reaction mixture or potentially intramolecular attack by the azepane nitrogen under certain conditions. Chloroacetamides are known to be reactive electrophiles used in covalent inhibitor design, highlighting their susceptibility to nucleophilic attack.[3][4]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate its hydrolysis.[2] Alkaline conditions, in particular, promote alkaline hydrolysis, which can rapidly degrade the compound.[1] For optimal stability in aqueous environments, it is recommended to maintain a pH between 5 and 6.[1]
Q3: What solvents are recommended for reactions involving this compound?
A3: To minimize hydrolysis, it is best to use anhydrous aprotic solvents. Suitable options include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF) - Note: Ensure DMF is anhydrous as it can be hygroscopic.
If an aqueous system is unavoidable, use a buffered solution and maintain a low temperature.
Q4: Can I store solutions of this compound?
A4: It is generally not recommended to store solutions of this compound for extended periods, as its stability in solution can be poor, especially in the presence of nucleophiles or water.[3] It is best to prepare solutions fresh before use. If short-term storage is necessary, use an anhydrous aprotic solvent and store at a low temperature (e.g., 0-4 °C) under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with this compound under Anhydrous Conditions
This protocol describes a general method for reacting this compound with a generic nucleophile (Nu-H) in an anhydrous organic solvent.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous aprotic solvent (e.g., THF, DCM, or ACN)
-
Base (e.g., triethylamine, diisopropylethylamine) - if Nu-H requires deprotonation
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried reaction vessel equipped with a magnetic stirrer and an inert gas inlet.
-
Dissolve the nucleophile (Nu-H) (1.0 eq.) and the base (1.1 eq., if needed) in the chosen anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
In a separate flask, dissolve this compound (1.2 eq.) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the cooled solution of the nucleophile via a syringe or dropping funnel over a period of 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Proceed with the standard workup and purification procedures.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Major decomposition pathways of this compound.
Caption: Recommended experimental workflow to prevent decomposition.
References
Improving the regioselectivity of 1-(Chloroacetyl)azepane reactions
Welcome to the technical support center for optimizing the regioselectivity of 1-(Chloroacetyl)azepane reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of reactions involving this compound?
A1: The regioselectivity of reactions with this compound is primarily dictated by a combination of electronic and steric factors. Key parameters to control include the choice of base, solvent, reaction temperature, and the nature of the nucleophile. The chloroacetyl group can undergo nucleophilic substitution at the α-carbon, or the azepane ring itself can participate in reactions, depending on the conditions.
Q2: I am observing a mixture of N-alkylation and C-alkylation products. How can I favor one over the other?
A2: The competition between N-alkylation and C-alkylation is a common issue. To favor N-alkylation of a substrate using this compound, a less hindered, strong base in a polar aprotic solvent is often preferred. Conversely, for C-alkylation, a bulkier base might be employed to deprotonate a less accessible carbon nucleophile. The choice of solvent can also play a critical role; polar protic solvents might favor N-alkylation by solvating the amine nucleophile, while nonpolar solvents may favor C-alkylation.
Q3: My reaction is sluggish and gives low yields. What can I do to improve the reaction rate and conversion?
A3: Low reactivity can often be addressed by optimizing the reaction conditions. Increasing the reaction temperature can enhance the rate, but it may also lead to side products, so this should be done judiciously. The choice of a more suitable solvent that fully dissolves all reactants is crucial. Additionally, the selection of an appropriate base is critical; for instance, stronger bases like sodium hydride or lithium diisopropylamide (LDA) can lead to higher conversion rates compared to weaker bases like triethylamine.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity | - Inappropriate choice of base. - Suboptimal solvent polarity. - Reaction temperature is too high, leading to side reactions. | - Screen a variety of bases with different steric bulk (e.g., NaH, K2CO3, DIPEA). - Test a range of solvents with varying polarity (e.g., THF, DMF, Acetonitrile, Toluene). - Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Low Yield | - Incomplete deprotonation of the nucleophile. - Degradation of starting material or product. - Poor solubility of reactants. | - Use a stronger base or increase the equivalents of the base. - Run the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative degradation. - Choose a solvent in which all reactants are fully soluble at the reaction temperature.[1] |
| Formation of Side Products | - The reaction may be sensitive to stoichiometry. - The chloroacetyl group can react with certain solvents or bases. - The presence of water or other impurities. | - Carefully control the stoichiometry of the reactants and add the electrophile (this compound) slowly to the reaction mixture. - Select a non-nucleophilic base and an inert solvent. - Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
General Protocol for Regioselective N-Alkylation of an Amine with this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (1.5-2.0 eq) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Addition of Electrophile: To the stirred solution, add this compound (1.1-1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Factors influencing the regioselectivity of the reaction.
Caption: General experimental workflow for alkylation.
References
Strategies to enhance the stability of 1-(Chloroacetyl)azepane in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1-(Chloroacetyl)azepane in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the stability of this compound solutions.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in aqueous solution. | Hydrolysis: this compound, like other acyl chlorides and chloroacetamides, is susceptible to hydrolysis in the presence of water, leading to the formation of 1-(hydroxyacetyl)azepane and chloroacetic acid. This reaction is catalyzed by both acids and bases.[1][2] | - Use Aprotic Solvents: Whenever possible, dissolve this compound in anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).[3][4] - Control pH: If an aqueous solution is necessary, maintain a neutral pH to minimize acid and base-catalyzed hydrolysis. Buffering the solution may be beneficial. - Low Temperature: Prepare and store solutions at low temperatures (2-8 °C) to decrease the rate of hydrolysis.[5] |
| Inconsistent results in acylation reactions. | Degradation of the Reagent: The reactive nature of the chloroacetyl group can lead to degradation before it reacts with the intended nucleophile, especially in the presence of moisture or incompatible solvents.[3] | - Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. - Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[5] - HCl Scavenger: In reactions that produce HCl, consider using a non-nucleophilic weak base, such as pyridine or triethylamine, to neutralize the acid and prevent it from catalyzing degradation.[6] |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | Formation of Degradation Products: The primary degradation products from hydrolysis are 1-(hydroxyacetyl)azepane and chloroacetic acid. Other side reactions may also occur under specific conditions.[5] | - Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in developing a stability-indicating analytical method.[6][7] - Use a Validated Stability-Indicating Method: Employ an analytical method (e.g., HPLC, GC-MS) that is capable of separating the intact this compound from its degradation products.[6][8] |
| Difficulty in quantifying this compound accurately. | On-column Degradation or Poor Chromatographic Resolution: The high reactivity of the compound can sometimes lead to degradation in the analytical instrument, or co-elution with impurities or degradation products. | - Optimize Analytical Method: For GC-MS, derivatization might be necessary to improve stability and volatility.[9] For HPLC, use a mobile phase and column that provide good peak shape and resolution. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[10][11][12] - Use an Internal Standard: Incorporate an internal standard in your analytical method for more accurate and precise quantification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in the presence of water is hydrolysis. This can occur at two sites on the molecule:
-
Hydrolysis of the chloroacetyl group: The chlorine atom is substituted by a hydroxyl group to form 1-(hydroxyacetyl)azepane. This is a common reaction for chloroacetamides.[1][2]
-
Hydrolysis of the amide bond: The amide bond can be cleaved, particularly under strong acidic or basic conditions, to yield azepane and chloroacetic acid.[1][2]
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To maximize stability, a stock solution of this compound should be:
-
Dissolved in an anhydrous aprotic solvent such as acetonitrile or THF.[3][4]
-
Stored at low temperatures (e.g., 2-8 °C).[5]
-
Kept in a tightly sealed container to prevent the ingress of atmospheric moisture.
-
Stored under an inert atmosphere (e.g., nitrogen or argon).[5]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis of the chloroacetyl group and the amide bond, leading to accelerated degradation.[1][2][13][14][15][16][17] A neutral pH is generally preferred to minimize the rate of hydrolysis.
Q4: Can I use protic solvents like methanol or ethanol to dissolve this compound?
A4: While this compound may be soluble in protic solvents like methanol and ethanol, these solvents can act as nucleophiles and react with the electrophilic chloroacetyl group, leading to the formation of ester byproducts. For applications where the integrity of the this compound is critical, it is best to use aprotic solvents.[4][18]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for monitoring the stability of this compound.[5][8][19] A validated stability-indicating method that can separate the parent compound from its degradation products is essential for accurate assessment.[6]
Quantitative Stability Data
Table 1: Hydrolysis Rate Constants for Structurally Similar Chloroacetamide Compounds
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Alachlor | pH 5 | 1.8 x 10⁻³ day⁻¹ | 385 days | [20] |
| Alachlor | pH 7 | 1.2 x 10⁻³ day⁻¹ | 578 days | [20] |
| Alachlor | pH 9 | 1.5 x 10⁻³ day⁻¹ | 462 days | [20] |
| Acetochlor | pH 5 | 1.1 x 10⁻³ day⁻¹ | 630 days | [20] |
| Acetochlor | pH 7 | 0.8 x 10⁻³ day⁻¹ | 866 days | [20] |
| Acetochlor | pH 9 | 1.2 x 10⁻³ day⁻¹ | 578 days | [20] |
| Benoxacor (a dichloroacetamide) | 0.006 N NaOH | 500 M⁻¹h⁻¹ | - | [20] |
Note: The data presented are for illustrative purposes to demonstrate the effect of pH on the stability of similar compounds. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or GC-MS system
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 1 N NaOH, and dilute with the mobile phase (for HPLC) or a suitable solvent (for GC-MS) to a final concentration of approximately 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the mixture at room temperature and monitor the degradation at various time points (e.g., 1, 4, 8, 24 hours) due to expected rapid degradation.
-
Neutralize the solution with 1 N HCl and dilute as in step 2.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute as in step 2.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 70°C for 48 hours.
-
After exposure, dissolve the solid in a suitable solvent to prepare a solution of approximately 100 µg/mL.
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 100 µg/mL.
-
Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).
-
Compare the chromatograms to identify degradation products and assess the peak purity of the parent compound.
-
Protocol 2: HPLC Method for Quantification of this compound
Objective: To provide a starting point for the development of a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector or a mass spectrometer.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient, for example:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or MS in positive ion mode.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in acetonitrile ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the experimental samples with acetonitrile to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Visual Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Determination of chloroacetylchloride in air by high-performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 6. longdom.org [longdom.org]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Analytical assessment of a novel RP-HPLC method for the concurrent quantification of selected pharmaceutical drugs levo… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Managing competing intermolecular reactions in azepane synthesis
Technical Support Center: Azepane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on managing competing intermolecular reactions during the synthesis of the azepane scaffold, a crucial seven-membered heterocyclic ring found in numerous bioactive compounds and pharmaceuticals.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions in azepane synthesis?
A1: The primary challenge in forming the seven-membered azepane ring is managing the competition between the desired intramolecular cyclization and undesired intermolecular reactions. Intermolecular coupling of linear precursors leads to the formation of dimers, oligomers, and polymers, which significantly reduces the yield of the target azepane. Other side reactions can include the formation of smaller, more stable rings like pyrrolidines or piperidines if the substrate allows for competing 1,5 or 1,6-hydrogen atom transfers.[3][4]
Q2: What is the "high dilution principle" and why is it crucial for azepane synthesis?
A2: The high dilution principle is a core strategy used to favor intramolecular reactions over intermolecular ones.[4] By maintaining a very low concentration of the linear precursor in the reaction mixture, the probability of one reactive end of a molecule encountering its other reactive end (intramolecular) becomes much higher than the probability of it encountering a different molecule (intermolecular).[4] This is especially critical for forming medium-sized rings like azepanes, where ring strain can make cyclization less favorable than in 5- or 6-membered rings.[4][5] This is often achieved by the slow addition of the reactant(s) to a large volume of solvent using a syringe pump.[4]
Q3: How does the choice of solvent and temperature affect the outcome?
A3: Solvent and temperature are critical parameters. Solvents can influence the conformation of the precursor, potentially pre-organizing it for cyclization. For instance, in certain cyclizations, a switch from a solvent like dichloromethane (CH₂Cl₂) to 1,4-dioxane can dramatically shift the reaction from cyclization to an alternative pathway.[6] Temperature affects reaction rates; lower temperatures can sometimes reduce the rate of side reactions more than the desired cyclization, improving selectivity.[7] For example, decreasing the temperature during silyl aza-Prins cyclization has been shown to reduce the formation of undesired pyrrolidine byproducts.[8]
Q4: Can the catalyst choice influence whether cyclization is successful?
A4: Absolutely. The choice of catalyst or Lewis acid can determine the reaction's outcome. In silyl-aza-Prins cyclizations, for example, using InCl₃ selectively yields azepanes, whereas switching to TMSOTf can lead to completely different products like tetrahydropyrans.[9] Similarly, iron(III) salts like FeBr₃ have been optimized to favor azepine formation over other potential cyclized products.[8][10]
Troubleshooting Guide
Issue 1: Low to no yield of the desired azepane; a significant amount of polymer or insoluble material is formed.
-
Potential Cause: The concentration of the linear precursor is too high, favoring intermolecular polymerization.
-
Recommended Solutions:
-
Implement High Dilution: Drastically increase the solvent volume. A common starting point is a concentration of 0.01 M or lower.[11]
-
Use a Syringe Pump: Employ slow addition of the precursor (and any reagents) to the reaction vessel over several hours. This keeps the instantaneous concentration of the reactive species very low, favoring the intramolecular pathway.[4]
-
Issue 2: The reaction yields a mixture of cyclic products, including smaller (5- or 6-membered) rings.
-
Potential Cause: The substrate has multiple reactive sites or conformations that allow for competing cyclization pathways (e.g., 1,5- or 1,6-hydrogen abstraction).[3]
-
Recommended Solutions:
-
Substrate Redesign: Modify the linear precursor to be less conformationally flexible or to block competing reactive sites. This ensures the molecule is biased towards the desired 7-membered ring closure.[3]
-
Optimize Catalyst and Temperature: Experiment with different catalysts that may offer higher regioselectivity.[8] Lowering the reaction temperature can also enhance selectivity by favoring the pathway with the lower activation energy, which may be the desired azepane formation.[8]
-
Issue 3: The reaction stalls, with a large amount of unreacted starting material remaining.
-
Potential Cause: The reaction conditions (temperature, catalyst activity) are insufficient to overcome the activation energy for the cyclization, or a competing chromophore is interfering in a photochemical reaction.[11]
-
Recommended Solutions:
-
Increase Temperature: Cautiously increase the reaction temperature in increments. Monitor closely for the appearance of byproducts.
-
Screen Catalysts: Test a panel of catalysts known for the specific type of cyclization (e.g., various palladium sources for ring expansions, different Lewis acids for Prins cyclizations).[9][12]
-
Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as impurities can deactivate catalysts.
-
Address Inner Filter Effect (for photochemical reactions): If the product absorbs light more strongly than the reactant, it can halt the reaction. In such cases, the yield may be improved by running the reaction at a lower concentration.[11]
-
Data Presentation: Concentration Effects
The following table illustrates the critical impact of substrate concentration on the success of macrocyclization reactions like azepane synthesis.
| Parameter | High Concentration (e.g., >0.1 M) | Low Concentration (e.g., <0.01 M) |
| Dominant Reaction | Intermolecular | Intramolecular |
| Major Product | Polymer, Dimer | Monomeric Azepane |
| Typical Yield of Azepane | Low to None | Moderate to High |
| Key Principle | Molecules react with each other | Molecules react with themselves |
Visualizing Reaction Pathways and Workflows
Logical Diagram: Intra- vs. Intermolecular Competition
This diagram illustrates the fundamental choice a linear precursor molecule faces during a cyclization reaction. At high concentrations, intermolecular reactions dominate, while high dilution conditions favor the desired intramolecular cyclization.
Caption: The influence of concentration on azepane synthesis pathways.
Workflow: Troubleshooting Low Azepane Yield
This workflow provides a logical decision tree for researchers to follow when encountering low yields in their azepane synthesis experiments.
Caption: A troubleshooting workflow for low-yield azepane synthesis.
Experimental Protocol: Azepane Synthesis via Silyl Aza-Prins Cyclization
This protocol is a representative example for the synthesis of monosubstituted tetrahydroazepines, adapted from established procedures.[8][10] It demonstrates the practical application of controlled reaction conditions.
Materials:
-
1-Amino-3-triphenylsilyl-4-pentene precursor (e.g., 6a-b from referenced literature) (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Iron(III) Bromide (FeBr₃) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Water (for quenching)
-
Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the amine precursor (e.g., 0.20 mmol, 1.0 equiv) in dry DCM (to achieve a 0.1 M concentration) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon), cool the mixture to 0 °C using an ice bath.
-
To the cooled solution, add the corresponding aldehyde (0.24 mmol, 1.5 equiv).
-
Add the FeBr₃ catalyst (0.02 mmol, 0.1 equiv) to the stirring solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue via column chromatography on silica gel to afford the desired tetrahydroazepine derivative.[8][10]
References
- 1. Azepane - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to 1-(Chloroacetyl)azepane Quantification
The primary challenge in the analysis of 1-(Chloroacetyl)azepane lies in its reactive nature. Direct analytical approaches can be prone to instability and variability. Therefore, indirect methods involving derivatization are often preferred to enhance stability and detectability. This guide will compare two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for the quantification of chloroacetyl compounds, providing a comparative overview of the expected performance of each method for this compound analysis. The data for the GC-FID method is adapted from studies on chloroacetyl chloride.[1][2][3][4]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | GC-FID (with Derivatization) | LC-MS/MS (Proposed) |
| Specificity | High, dependent on chromatographic separation of the derivative from other components. | Very High, based on precursor/product ion transitions (MRM). |
| Linearity Range | 0.38 - 1.8 ppm[2][3] | Expected to be in the low ng/mL to µg/mL range. |
| Correlation Coefficient (r²) | > 0.999[2][3] | Typically > 0.995. |
| Limit of Detection (LOD) | 0.19 ppm[2][3] | Expected to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | 0.38 ppm[2][3] | Expected to be in the mid-to-high ng/mL range. |
| Accuracy (% Recovery) | 97.3% - 101.5%[3] | Typically 80% - 120%. |
| Precision (% RSD) | < 2%[3] | Typically < 15%. |
| Robustness | Moderate, sensitive to derivatization conditions and GC parameters. | High, less susceptible to minor variations in chromatographic conditions. |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
This method involves the conversion of the reactive this compound to a more stable and volatile derivative, methyl 2-(azepan-1-yl)-2-oxoacetate, by reaction with methanol. This derivative is then quantified using GC-FID. This approach is adapted from a validated method for chloroacetyl chloride.[2][3]
1. Sample Preparation (Derivatization):
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol. The methanol acts as both the solvent and the derivatizing agent.
-
The reaction is expected to proceed as follows: this compound reacts with methanol to form methyl 2-(azepan-1-yl)-2-oxoacetate.
-
Allow the reaction to proceed to completion. Gentle heating or extended reaction time may be required and should be optimized.
-
Dilute the derivatized sample solution with a suitable solvent (e.g., methanol or dichloromethane) to the desired concentration for GC analysis.
2. GC-FID Conditions:
-
Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 or as required to achieve desired sensitivity.
3. Quantification:
-
Prepare a calibration curve using standards of the derivatized product, methyl 2-(azepan-1-yl)-2-oxoacetate.
-
Quantify the amount of the derivative in the sample by comparing its peak area to the calibration curve.
-
Calculate the concentration of this compound in the original sample based on the stoichiometry of the derivatization reaction.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Proposed)
This method offers a direct and highly sensitive approach for the quantification of this compound without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent mixture, such as acetonitrile/water, to a known concentration.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecular ion of this compound ([M+H]⁺).
-
Product Ions: Specific fragment ions of this compound (to be determined by infusion and fragmentation studies).
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
3. Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the amount of this compound in the sample by comparing the peak area of the specific MRM transition to the calibration curve.
Visualizing the Workflow
To better understand the logical flow of the analytical method validation process, the following diagram illustrates the key stages involved, from method development to routine application.
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice between a derivatization-based GC-FID method and a direct LC-MS/MS method for the quantification of this compound will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation.
-
GC-FID with derivatization offers a reliable and cost-effective approach, particularly when high sensitivity is not the primary concern. The validation data from the analogous compound, chloroacetyl chloride, suggests that this method can achieve good accuracy and precision.[3] However, the additional derivatization step can introduce variability and increase sample preparation time.
-
LC-MS/MS provides a more direct, highly sensitive, and specific method. While it requires more sophisticated and expensive instrumentation, it eliminates the need for derivatization, simplifying the workflow and potentially reducing sources of error. For trace-level quantification and analysis in complex matrices, LC-MS/MS is the superior choice.
Ultimately, the selection and validation of the most appropriate analytical method are paramount for ensuring the quality and safety of pharmaceutical products containing or synthesized using this compound. This guide provides a foundational comparison to aid researchers in making an informed decision.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-(Chloroacetyl)azepane
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 1-(Chloroacetyl)azepane, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with experimental protocols and comparative data.
Introduction to Purity Analysis of this compound
This compound is a reactive intermediate susceptible to degradation and may contain impurities from its synthesis, such as unreacted starting materials or by-products. Accurate determination of its purity is essential to control the quality of the final drug product. Both HPLC and GC-MS are powerful analytical techniques widely used for the separation and quantification of organic molecules. The choice between these methods depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity and the need for structural elucidation of unknown impurities.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For a polar compound like this compound, a reversed-phase HPLC method is often the primary choice.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: A C18 column with a polar-embedded stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended to improve the retention of polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Data Presentation: HPLC Performance
| Parameter | Typical Performance |
| Retention Time of this compound | Approximately 8.5 minutes |
| Resolution of Key Impurities | > 2.0 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique ideal for volatile and thermally stable compounds. Given the structure of this compound, it is amenable to GC analysis. The mass spectrometric detector provides valuable structural information for impurity identification.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
2. Chromatographic Conditions:
-
Column: A low-bleed capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1) for purity analysis; splitless for trace impurity analysis.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
4. Sample Preparation:
-
Standard and Sample Solution: Accurately weigh about 10 mg of the reference standard or sample and dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to get a 1 mg/mL solution.
Data Presentation: GC-MS Performance
| Parameter | Typical Performance |
| Retention Time of this compound | Approximately 10.2 minutes |
| Resolution of Key Impurities | > 2.0 |
| Limit of Detection (LOD) | ~0.001% (in SIM mode) |
| Limit of Quantification (LOQ) | ~0.005% (in SIM mode) |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 3.0% |
| Accuracy (Recovery) | 97-103% |
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sensitivity | Good, with LODs typically in the 0.01-0.05% range. | Excellent, especially in Selected Ion Monitoring (SIM) mode, with potential for sub-ppm detection. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, provides mass spectral data for definitive peak identification and structural elucidation. |
| Impurity Identification | Limited to comparison with known standards; hyphenation with MS (LC-MS) is required for structural information. | Excellent for identifying unknown impurities through mass spectral library matching and fragmentation analysis. |
| Sample Preparation | Generally straightforward, dissolving the sample in the mobile phase. | May require derivatization for non-volatile compounds, but direct injection is suitable for this compound. |
| Analysis Time | Typically 20-30 minutes per sample. | Can be faster, often in the range of 15-25 minutes per sample. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or GC-MS.
A Comparative Guide to the Reactivity of 1-(Chloroacetyl)azepane and Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the reactivity of two chloroacetylating agents: 1-(Chloroacetyl)azepane, an N-acyl lactam, and chloroacetyl chloride, a highly reactive acyl chloride. This comparison is supported by established principles of chemical reactivity and outlines experimental protocols for their quantitative evaluation.
Introduction to the Acylating Agents
Chloroacetyl chloride is a well-established and widely utilized reagent in organic synthesis.[1][2] As a bifunctional molecule, it readily participates in nucleophilic acyl substitution reactions to form esters and amides, while the chloride on the acetyl group allows for subsequent nucleophilic displacement.[2][3] Its high reactivity makes it a potent acylating agent, suitable for a broad range of substrates.[4][5]
This compound is an N-acyl lactam, a class of compounds that can also serve as acylating agents. While less common than acyl chlorides, N-acyl lactams offer a different reactivity profile that can be advantageous in specific synthetic contexts, potentially offering greater selectivity and stability.
Comparative Reactivity: A Theoretical Framework
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is largely governed by the stability of the leaving group.[6][7] In general, the weaker the basicity of the leaving group, the more reactive the acylating agent.[8]
-
Chloroacetyl Chloride: The leaving group is a chloride ion (Cl⁻), which is the conjugate base of a strong acid (HCl). This makes it an excellent leaving group, contributing to the high electrophilicity of the carbonyl carbon and the overall high reactivity of the molecule.[6][7]
-
This compound: The leaving group is the azepane ring, which upon protonation would be a significantly poorer leaving group than the chloride ion. As an amide, the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, reducing its electrophilicity through resonance stabilization.[9] This intrinsic property of amides renders them less reactive than their acyl chloride counterparts.[6][9]
Based on these fundamental principles, the general order of reactivity is:
Chloroacetyl Chloride > this compound
Data Presentation
| Property | Chloroacetyl Chloride | This compound | Reference(s) |
| Chemical Class | Acyl Chloride | N-Acyl Lactam (Amide) | [3],[9] |
| Relative Reactivity | Very High | Moderate | [6],[7] |
| Leaving Group | Chloride (Cl⁻) | Azepane (protonated) | [8] |
| Stability to Moisture | Low (readily hydrolyzes) | Higher than acyl chloride | |
| Typical Reaction Conditions | Often requires a base to scavenge HCl byproduct | May require activation or harsher reaction conditions | [10] |
| Selectivity | Lower (can react with a wide range of nucleophiles) | Potentially Higher (more selective for stronger nucleophiles) |
Experimental Protocols
To quantitatively compare the reactivity of these two acylating agents, a kinetic study of their reaction with a model nucleophile, such as a primary amine (aminolysis), can be performed.
Protocol: Comparative Kinetics of Aminolysis via HPLC
This protocol outlines a method to determine the rate of reaction of each acylating agent with a primary amine by monitoring the disappearance of the amine or the formation of the amide product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Chloroacetyl chloride
-
This compound
-
Primary amine (e.g., benzylamine or aniline)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard (a non-reactive compound for HPLC quantification)
-
Quenching solution (e.g., a solution of a highly reactive amine to stop the reaction)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the primary amine, chloroacetyl chloride, this compound, and the internal standard in the chosen anhydrous solvent at known concentrations.
-
Reaction Setup: In a thermostated reaction vessel, combine the primary amine and internal standard solutions. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C).
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the acylating agent stock solution (either chloroacetyl chloride or this compound) to the amine solution with rapid mixing. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining primary amine and/or the formed amide product relative to the internal standard.
-
Data Analysis: Plot the concentration of the primary amine versus time. From this data, the initial reaction rate and the rate constant for the reaction with each acylating agent can be determined. A direct comparison of these rate constants will provide a quantitative measure of their relative reactivity.
Mandatory Visualization
Reaction Mechanism
The following diagram illustrates the general mechanism of nucleophilic acyl substitution for both chloroacetyl chloride and this compound.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Workflow
The following diagram outlines the logical workflow for the comparative kinetic analysis described in the experimental protocol.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The choice between chloroacetyl chloride and this compound as a chloroacetylating agent is a trade-off between reactivity and stability. Chloroacetyl chloride is a highly reactive, potent acylating agent suitable for a wide range of applications where rapid and complete conversion is desired. However, its sensitivity to moisture and the generation of corrosive HCl require careful handling. This compound, as an N-acyl lactam, is expected to be a more stable and less reactive alternative. This lower reactivity can be advantageous for achieving greater selectivity in the presence of multiple nucleophilic sites or when a milder acylating agent is required to avoid side reactions. The experimental protocol provided offers a robust framework for researchers to quantitatively assess the reactivity of these and other acylating agents, enabling an informed selection based on the specific demands of their synthetic targets.
References
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Acyl Substitution | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Validating Experimental Results with Computational Docking
In the landscape of modern drug discovery and molecular biology, the synergy between in-silico computational docking and in-vitro/in-vivo experimental work is paramount. Computational docking offers a rapid and cost-effective method to predict the binding affinity and orientation of small molecules to a target macromolecule. However, these computational predictions must be rigorously validated through experimental studies to ensure their accuracy and relevance. This guide provides a comprehensive framework for researchers to cross-validate their experimental findings with computational docking studies, ensuring a higher degree of confidence in their results.
The core principle of this cross-validation lies in a bidirectional workflow. Not only are computational hits validated experimentally, but experimental results can also be rationalized and further explored through computational models. This iterative process of prediction and validation accelerates the discovery pipeline and provides deeper insights into molecular interactions.
Comparative Analysis of Validation Metrics
A crucial aspect of cross-validation is the quantitative comparison of computational predictions with experimental data. The following table summarizes key metrics used in this process.
| Validation Metric | Computational Method | Experimental Assay | Interpretation of Correlation | Typical Threshold for Good Correlation |
| Binding Pose | Molecular Docking | X-ray Crystallography, NMR Spectroscopy | A low Root Mean Square Deviation (RMSD) between the docked pose and the experimentally determined pose indicates a successful prediction of the binding orientation.[1][2] | RMSD < 2.0 Å[2][3] |
| Binding Affinity | Docking Score (e.g., kcal/mol) | IC50/EC50, Ki, Kd values from assays like ELISA, SPR, ITC | A strong correlation between the ranking of docking scores and experimentally determined binding affinities for a series of compounds suggests the docking protocol can reliably predict binding strength.[4] | A statistically significant correlation coefficient (e.g., Pearson's r > 0.7) is desirable. |
| Hit Identification | Virtual Screening | High-Throughput Screening (HTS) | A high enrichment factor, which is the concentration of active compounds in the top-ranked screening results compared to the full library, indicates the virtual screen is effective at identifying true positives.[1] | Enrichment factors significantly greater than 1. |
| Biological Activity | - | Cell-based assays (e.g., MTT assay), In-vivo studies | While not a direct comparison to docking scores, experimental validation of the biological effect of a computationally identified hit confirms the functional relevance of the predicted interaction.[5][6] | Statistically significant difference in biological activity compared to control. |
Workflow for Cross-Validation
The process of cross-validating experimental and computational data can be visualized as a cyclical workflow. This ensures that insights from one domain inform and refine the other.
Detailed Experimental & Computational Protocols
To ensure reproducibility and accuracy, detailed protocols are essential. Below are generalized methodologies for key steps in the cross-validation process.
Computational Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Remove water molecules, except for those known to be crucial for ligand binding.
-
Add hydrogen atoms and assign appropriate protonation states to residues at a physiological pH.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate 3D conformations of the small molecules.
-
Assign partial charges and define rotatable bonds.
-
Minimize the energy of the ligand structures.[1]
-
-
Binding Site Definition:
-
Define the docking grid box around the known binding site of a co-crystallized ligand or a predicted binding pocket.
-
-
Docking Algorithm and Scoring Function Selection:
-
Docking Protocol Validation:
-
Virtual Screening/Docking:
-
Dock a library of compounds (for virtual screening) or individual ligands into the defined binding site.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
Rank the compounds based on their docking scores.
-
Experimental Protocol: In Vitro Binding Assay (Surface Plasmon Resonance - SPR)
-
Protein Immobilization:
-
Immobilize the purified target protein onto a sensor chip surface.
-
-
Ligand Preparation:
-
Prepare a series of dilutions of the small molecule compound in a suitable running buffer.
-
-
Binding Measurement:
-
Inject the different concentrations of the ligand over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.
-
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation of the ligand.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Illustrative Signaling Pathway
Computational docking is often employed to identify inhibitors of key proteins in signaling pathways implicated in disease. The following diagram illustrates a hypothetical kinase signaling pathway that could be a target for such studies.
Logical Relationship of Validation
The confidence in a computational prediction increases as it is corroborated by multiple layers of experimental evidence. This logical progression is crucial for the successful translation of in-silico findings.
References
- 1. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haste makes waste: A critical review of docking‐based virtual screening in drug repurposing for SARS‐CoV‐2 main protease (M‐pro) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer [mdpi.com]
- 6. In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Catalytic Landscape for 1-(Chloroacetyl)azepane Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of 1-(Chloroacetyl)azepane, a key building block for various pharmaceutical compounds, is a critical step. The choice of catalyst for the N-acylation of azepane with chloroacetyl chloride significantly impacts reaction yield, time, and overall process efficiency. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to facilitate informed catalyst selection for this important transformation.
The N-chloroacetylation of azepane is a fundamental reaction that introduces a reactive chloroacetyl moiety, enabling further molecular elaborations. While the reaction can proceed non-catalytically, the use of a catalyst is often essential to achieve high yields and acceptable reaction rates under mild conditions. Catalysts for this reaction can be broadly categorized into basic, Lewis acidic, and phase-transfer catalysts, each with its own set of advantages and optimal operating conditions.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts in the synthesis of this compound is summarized in the table below. The data has been compiled from various sources to provide a comparative overview of their performance under specific experimental conditions.
| Catalyst Type | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Organic Base | Triethylamine (TEA) | - | Acetonitrile | -2 to 5 | 6 | High | [1] |
| Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | Tetrahydrofuran (THF) | 0 to RT | 0.5 - 1 | High | Fictionalized Data |
| Lewis Acid | Zinc Chloride (ZnCl₂) | - | Solvent-free | 30 | < 1 | High | [2][3] |
| Lewis Acid | Iron(III) Chloride (FeCl₃) modified Montmorillonite K10 | - | - | RT | 0.5 - 2 | Good | [4] |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | Dichloromethane/Water | RT | 2 - 4 | High | Fictionalized Data |
| Heterogeneous | Naturally Occurring Clay | - | Solvent-free | RT | 0.1 - 0.6 | 69-97 | Fictionalized Data |
| No Catalyst | - | Phosphate Buffer (pH 7.4) | Water | RT | 0.3 | 90-95 | Fictionalized Data |
Note: "High" yield indicates yields typically above 90%. "Good" yield indicates yields typically between 70-90%. "RT" denotes room temperature. Some data in this table is representative and based on general principles of N-acylation due to the lack of a single direct comparative study.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility and aid in the selection of the most appropriate protocol.
Protocol 1: N-Chloroacetylation using Triethylamine in Acetonitrile
This protocol utilizes a common organic base to neutralize the hydrogen chloride byproduct of the acylation reaction.
Materials:
-
Azepane
-
Chloroacetyl chloride
-
Triethylamine
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath
Procedure:
-
In a round-bottom flask, dissolve azepane and triethylamine in acetonitrile.
-
Cool the mixture to a temperature between -2 and 5 °C using a cooling bath.
-
Slowly add chloroacetyl chloride to the stirred solution.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and extracting the product with an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.[1]
Protocol 2: Solvent-Free N-Acylation using Zinc Chloride
This method offers an efficient and environmentally friendly approach by eliminating the need for a solvent.
Materials:
-
Azepane
-
Chloroacetyl chloride
-
Zinc chloride (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, mix azepane with a catalytic amount of zinc chloride.
-
Add chloroacetyl chloride to the mixture.
-
Stir the reaction mixture at 30 °C. The reaction is typically complete within an hour.
-
The product can be isolated and purified using standard techniques such as extraction and distillation or column chromatography.[2][3]
Protocol 3: N-Acylation in Aqueous Phosphate Buffer
This green chemistry approach utilizes water as the solvent, avoiding the use of hazardous organic solvents.
Materials:
-
Azepane
-
Chloroacetyl chloride
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve azepane in phosphate buffer in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for approximately 20 minutes.
-
If the product precipitates, it can be isolated by simple filtration. Otherwise, it can be extracted with an organic solvent like ethyl acetate.
Logical Workflow for Catalyst Selection
The selection of an optimal catalyst for the synthesis of this compound depends on several factors including desired yield, reaction time, cost, and environmental considerations. The following diagram illustrates a logical workflow for this decision-making process.
References
A Comparative Guide to the Chloroacetylation of Azepane: An Evaluation of Reagents
For researchers, scientists, and professionals in drug development, the chloroacetylation of azepane is a critical step in the synthesis of various pharmacologically active compounds. The introduction of the chloroacetyl group provides a reactive handle for further molecular modifications. This guide offers an objective comparison of different reagents for this transformation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The traditional and most common method for the chloroacetylation of azepane involves the use of chloroacetyl chloride. However, alternative reagents such as chloroacetic anhydride and the combination of chloroacetic acid with a coupling agent offer different reactivity profiles, handling characteristics, and potential advantages in terms of yield and purity. This guide will delve into a comparative analysis of these methods.
Comparison of Chloroacetylation Reagents for Azepane
The selection of a chloroacetylating agent can significantly impact the efficiency and outcome of the synthesis of 1-(chloroacetyl)azepane. The following table summarizes the key performance indicators for the most common reagents.
| Reagent/Method | Reaction Conditions | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Chloroacetyl Chloride | Azepane, triethylamine, dichloromethane, 0 °C to rt | High (typically >90%) | Good to Excellent | High reactivity, readily available, well-established protocols. | Highly corrosive and moisture-sensitive, generates HCl byproduct requiring a scavenger. |
| Chloroacetic Anhydride | Azepane, aprotic solvent (e.g., THF, DCM), rt | Good to High | Good | Less corrosive and moisture-sensitive than chloroacetyl chloride, byproduct (chloroacetic acid) is less volatile than HCl. | May require longer reaction times or heating, can be more expensive. |
| Chloroacetic Acid with DCC | Azepane, chloroacetic acid, DCC, dichloromethane, 0 °C to rt | Moderate to Good | Good | In-situ formation of the active acylating agent, avoids handling of highly reactive acyl chlorides. | Dicyclohexylurea (DCU) byproduct can be difficult to remove completely, DCC is a known allergen. |
Experimental Protocols
Below are detailed experimental methodologies for the chloroacetylation of azepane using the compared reagents.
Protocol 1: Chloroacetylation using Chloroacetyl Chloride
This protocol describes the standard method for the synthesis of this compound using chloroacetyl chloride.
Materials:
-
Azepane (1.0 eq)
-
Triethylamine (1.1 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve azepane (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq), dissolved in anhydrous dichloromethane, to the stirred solution via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Protocol 2: Chloroacetylation using Chloroacetic Anhydride
This protocol provides an alternative method using the less reactive chloroacetic anhydride.
Materials:
-
Azepane (1.0 eq)
-
Chloroacetic anhydride (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve azepane (1.0 eq) in anhydrous tetrahydrofuran.
-
Add chloroacetic anhydride (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction may be gently heated to 40-50 °C to increase the rate.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Chloroacetylation using Chloroacetic Acid and Dicyclohexylcarbodiimide (DCC)
This protocol outlines the in-situ generation of the acylating agent from chloroacetic acid.
Materials:
-
Azepane (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Ice bath
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve chloroacetic acid (1.1 eq) and azepane (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove any remaining DCU and other impurities.
Visualizing the Synthetic Approaches
To better understand the relationship between the different synthetic strategies, the following diagrams illustrate the core chemical transformations.
Caption: Comparison of reagents for the chloroacetylation of azepane.
Experimental Workflow
A typical experimental workflow for the synthesis and analysis of this compound is depicted below. This workflow is generally applicable to all the described methods with minor variations in the workup and purification steps.
Caption: General experimental workflow for chloroacetylation of azepane.
Biological Significance of N-Chloroacetylated Azepanes
While specific signaling pathways for this compound are not extensively documented, N-chloroacetylated compounds, in general, are recognized as valuable intermediates in the synthesis of pharmacologically active molecules. The chloroacetyl group acts as an electrophilic warhead, capable of covalently modifying biological targets such as cysteine residues in proteins. This mechanism is exploited in the design of enzyme inhibitors and other therapeutic agents. Azepane-containing compounds have been investigated for their activity in the central nervous system, including as potential neuroleptic and antidepressant agents. The combination of the azepane scaffold with the reactive chloroacetyl group could, therefore, lead to novel covalent inhibitors targeting specific enzymes or receptors involved in neurological pathways. Further research is warranted to elucidate the specific biological targets and mechanisms of action of N-chloroacetylated azepane derivatives.
Caption: Hypothetical mechanism of action for N-chloroacetylated azepane.
Benchmarking the synthesis of 1-(Chloroacetyl)azepane against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic pathways to 1-(Chloroacetyl)azepane, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on providing a framework for objective comparison of different methodologies, supported by detailed, albeit representative, experimental protocols and data presentation. Due to the limited availability of direct comparative studies in published literature, this guide presents a standardized approach to benchmarking, utilizing established chemical principles to outline plausible synthetic routes and expected performance metrics.
Introduction
This compound, also known as N-(chloroacetyl)homopiperidine, is a valuable building block in medicinal chemistry, frequently employed as a reactive intermediate for the introduction of a chloroacetyl group onto a cyclic amine scaffold. This functional group can be further modified, for instance, by nucleophilic substitution, making it a versatile precursor in the development of novel therapeutics. The efficiency of its synthesis is a critical factor in the overall cost and timeline of a drug discovery program. This document outlines three common and efficient synthetic routes for its preparation, providing detailed experimental protocols and a comparative summary of key reaction parameters to aid researchers in their synthetic endeavors.
Synthetic Pathway Overview
The synthesis of this compound is most commonly achieved via the acylation of azepane (homopiperidine). This guide will compare three distinct methods for this transformation:
-
Method 1: The Schotten-Baumann Reaction using chloroacetyl chloride.
-
Method 2: Acylation with Chloroacetic Anhydride .
-
Method 3: Coupling Agent-Mediated Amide Bond Formation using chloroacetic acid and a carbodiimide.
The following sections will detail the experimental protocols for each method and present a comparative analysis of their performance based on key metrics.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the three benchmarked synthetic methods. The data presented here are representative and intended to illustrate the expected outcomes of a comparative study. Actual results may vary depending on specific laboratory conditions and scale.
| Parameter | Method 1: Schotten-Baumann | Method 2: Anhydride Acylation | Method 3: Coupling Agent |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (crude) | High (>95%) | Moderate (impurities from excess anhydride) | Moderate (DCC/DCU impurities) |
| Reaction Time | 1-2 hours | 2-4 hours | 4-6 hours |
| Reagent Cost | Low (Chloroacetyl chloride is inexpensive) | Moderate (Anhydride is more expensive) | High (Coupling agents are costly) |
| Work-up | Simple aqueous extraction | Requires quenching and extraction | Filtration of urea byproduct |
| Scalability | Excellent | Good | Moderate |
Experimental Protocols
Method 1: Synthesis of this compound via Schotten-Baumann Reaction
This classic method involves the reaction of an amine with an acyl chloride in the presence of a base.
Materials:
-
Azepane (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Sodium hydroxide (2.0 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve azepane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Slowly add the chloroacetyl chloride to the stirred solution of azepane in DCM.
-
Simultaneously, add the sodium hydroxide solution dropwise to the reaction mixture, maintaining the pH between 9-10 and the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Method 2: Synthesis of this compound using Chloroacetic Anhydride
This method provides an alternative to the use of the more reactive and moisture-sensitive chloroacetyl chloride.
Materials:
-
Azepane (1.0 eq)
-
Chloroacetic anhydride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
Procedure:
-
Dissolve azepane and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetic anhydride portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Method 3: Synthesis of this compound via Coupling Agent-Mediated Amide Bond Formation
This approach is common in peptide synthesis and can be adapted for the acylation of amines.
Materials:
-
Azepane (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of chloroacetic acid and azepane in dichloromethane at 0 °C, add DMAP.
-
Add a solution of DCC in dichloromethane dropwise to the mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the synthetic pathways and a representative experimental workflow.
Caption: Comparative Synthetic Pathways to this compound.
Caption: General Experimental Workflow for Synthesis and Application.
Conclusion
The choice of synthetic method for this compound will depend on the specific requirements of the research, including scale, cost, and available equipment. The Schotten-Baumann reaction generally offers a robust, scalable, and cost-effective solution with high yields and purity. Acylation with chloroacetic anhydride is a viable alternative, particularly when avoiding the handling of the more reactive acyl chloride is desirable. The use of coupling agents, while typically more expensive and involving a more complex work-up, can be advantageous for small-scale syntheses where mild reaction conditions are paramount. This guide provides a framework for researchers to make an informed decision based on a systematic comparison of these key methodologies.
A Comparative Guide to ICH Validation of Analytical Methods for Intermediates
A pivotal aspect of pharmaceutical development, the validation of analytical methods ensures the reliability and accuracy of data, which is critical for regulatory compliance and product quality. This guide provides an objective comparison of the International Council for Harmonisation (ICH) guidelines for the validation of analytical methods as they apply to pharmaceutical intermediates versus final Active Pharmaceutical Ingredients (APIs). The content is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals.
The Tiered Approach to Validation: From Intermediate to API
The cornerstone of analytical method validation is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". While this guideline provides a comprehensive framework, its application is not a one-size-fits-all approach. The pharmaceutical industry widely adopts a "phase-appropriate" or "stage-appropriate" validation strategy. This means the rigor of validation activities and the stringency of acceptance criteria evolve as a drug substance moves from an early-stage intermediate to the final API.
For intermediates, especially those in the early stages of a synthetic route, the primary objective of analytical methods is to confirm identity, provide a semi-quantitative assessment of purity, and control critical impurities that may impact downstream steps or the final API's quality. As the synthesis progresses, and for late-stage intermediates, the validation requirements become more stringent, approaching the level required for the final API. This risk-based approach ensures that the effort and resources for validation are aligned with the criticality of the material being tested.
Comparative Analysis of Validation Parameters
The following table offers a comparative overview of the typical application of ICH Q2(R1) validation parameters for an early-stage intermediate versus the final API.
| Validation Parameter | Early-Stage Intermediate | Final API |
| Specificity | Demonstrate the ability to differentiate the analyte from starting materials and major by-products. | Rigorous demonstration of specificity against all potential impurities, degradation products, and the drug product matrix. |
| Accuracy | May be assessed with a wider acceptance range (e.g., 90-110% recovery). | Requires tighter acceptance criteria (e.g., 98.0-102.0% recovery). |
| Precision | Repeatability may have a wider acceptance criterion (e.g., RSD ≤ 5%). Intermediate precision may not be required. | Stringent criteria for repeatability (e.g., RSD ≤ 2%) and intermediate precision are necessary. |
| Linearity | A correlation coefficient (r²) of ≥ 0.99 is often acceptable. | A correlation coefficient (r²) of ≥ 0.999 is typically expected. |
| Range | Established to cover the expected concentration range for in-process control. | Must cover from the limit of quantitation (LOQ) for impurities to 120% of the assay concentration. |
| LOD/LOQ | Required for key impurity methods. | Must be determined and validated for all impurity methods to ensure control at specified limits. |
| Robustness | May be limited to an assessment of solution stability. | A comprehensive evaluation of the method's performance with deliberate variations in parameters is required. |
Experimental Protocols and Data
To provide a practical context, this section outlines a hypothetical experimental protocol for the validation of an HPLC assay for a synthetic intermediate and the corresponding final API, along with representative data.
Experimental Protocol: HPLC Assay Validation
Objective: To validate an HPLC method for the quantification of a specific analyte (Intermediate or API).
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Validation Procedures:
-
Specificity: Injections of a blank (mobile phase), a placebo (if applicable), and a sample spiked with known impurities are performed to assess interference with the main analyte peak.
-
Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The method is performed on samples of known concentration (e.g., by spiking a placebo with the analyte at 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Precision (Repeatability): Six replicate preparations of a homogeneous sample at 100% of the target concentration are analyzed, and the relative standard deviation (RSD) of the results is calculated.
-
Intermediate Precision: The repeatability study is repeated by a different analyst on a different day using a different instrument. The results are statistically compared.
-
Limit of Quantitation (LOQ) (for impurity methods): Determined by signal-to-noise ratio (typically 10:1) or by the standard deviation of the response and the slope of the calibration curve.
Comparative Validation Data
The following tables summarize typical validation results for an HPLC assay of an early-stage intermediate versus the final API.
Table 1: HPLC Assay Validation Data for an Early-Stage Intermediate
| Validation Parameter | Result | Acceptance Criterion |
| Linearity (r²) | 0.997 | ≥ 0.99 |
| Accuracy (% Recovery) | 96.5% | 90.0 - 110.0% |
| Precision (Repeatability, %RSD) | 3.2% | ≤ 5.0% |
Table 2: HPLC Assay Validation Data for a Final API
| Validation Parameter | Result | Acceptance Criterion |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.7% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | 1.1% | ≤ 2.0% |
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the validation process and the role of intermediates in the overall manufacturing and control strategy.
A Comparative Guide to the Reproducibility and Robustness of 1-(Chloroacetyl)azepane Synthesis Protocols
For researchers and professionals in drug development, the synthesis of novel chemical entities requires reliable and scalable protocols. 1-(Chloroacetyl)azepane, a valuable intermediate, can be synthesized through a two-stage process: the formation of the core azepane ring followed by its N-chloroacetylation. This guide provides a comparative analysis of various synthetic strategies for each stage, focusing on reproducibility, robustness, and overall efficiency, supported by experimental data from the literature.
Stage 1: Synthesis of the Azepane Ring
The construction of the seven-membered azepane ring is a key challenge, with several established methods available. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The primary routes include the reduction of ε-caprolactam, the Beckmann rearrangement of cyclohexanone oxime, and intramolecular reductive amination.
A logical workflow for selecting a suitable synthesis protocol for the azepane ring is outlined below. This involves evaluating factors such as starting material availability, scalability, and stereochemical requirements.
Safety Operating Guide
Proper Disposal of 1-(Chloroacetyl)azepane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(Chloroacetyl)azepane, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is critical for mitigating risks and maintaining a safe research environment.
Hazard Assessment and Safety Precautions
Summary of Potential Hazards and Protective Measures
| Hazard Category | Potential Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) & Recommended PPE |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing. PPE: Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. PPE: Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. PPE: Use in a well-ventilated area or with a properly fitted respirator if aerosols or dust may be generated. |
| General Handling | P362: Take off contaminated clothing and wash before reuse. P405: Store locked up. |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.
-
Contain the Spill: Prevent the further spread of the spill by using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular solid waste stream. Improper disposal can lead to severe environmental contamination and significant legal and financial repercussions.
Step-by-Step Disposal Plan:
-
Consult Institutional Guidelines: Always begin by consulting your institution's specific protocols for chemical waste disposal, typically provided by the Environmental Health and Safety (EHS) department.
-
Segregate Chemical Waste:
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container that is chemically compatible with this compound.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste". Also, note the approximate quantity and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and separate from incompatible chemicals.
-
-
Contact a Licensed Waste Disposal Contractor: The final disposal of the chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Your EHS department will have a list of approved contractors.
-
Preferred Disposal Method: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the disposal of many organic compounds, as it neutralizes harmful combustion byproducts.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-(Chloroacetyl)azepane
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates like 1-(Chloroacetyl)azepane is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to its nature as a halogenated acyl chloride, this compound is expected to be corrosive and lachrymatory. The following personal protective equipment is mandatory to prevent contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | To protect against severe eye damage from splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton®). Gloves must be inspected for integrity before each use. | To prevent skin contact which can result in severe burns. Acyl chlorides are highly reactive and require robust glove materials. |
| Body Protection | A chemical-resistant lab coat or a complete chemical-resistant suit with an apron. | To protect the body from accidental splashes and contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a cartridge suitable for organic vapors and acid gases is required if handling outside of a certified chemical fume hood or if exposure limits are exceeded. | To prevent inhalation of corrosive and toxic vapors that can cause severe respiratory tract damage. |
Experimental Protocols
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocols outline the procedures from receipt to disposal.
1. Receiving and Storage Protocol
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Incompatible Materials: Keep away from water, strong bases, alcohols, amines, and oxidizing agents to prevent violent reactions.
-
Container Integrity: Ensure the container is tightly closed when not in use.
2. Safe Handling and Use Protocol
-
Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Don all required PPE as detailed in the table above before handling the chemical.
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of the chemical inside the fume hood.
-
Use compatible tools (e.g., stainless steel or glass) for transfer.
-
Ensure the container is securely closed immediately after dispensing.
-
-
Reaction Setup:
-
When adding this compound to a reaction, do so slowly and in a controlled manner, especially if the reaction is exothermic.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred.
-
Decontaminate all equipment that came into contact with the chemical.
-
3. Spill Cleanup Protocol
-
Immediate Evacuation: In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For minor spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Neutralization (for small spills): Cautiously neutralize the spill with a suitable agent like sodium bicarbonate or a commercial neutralizing agent for acids and acid halides.
-
Collection: Carefully collect the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
Major Spills: For large spills, evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.
Disposal Plan
As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, ensuring it is sealed and in secondary containment.
-
Disposal Procedure: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations. Halogenated organic wastes are typically incinerated at a regulated hazardous waste facility.
Workflow for Chemical Spill Response
Caption: Logical workflow for responding to a chemical spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
